molecular formula C69H128N18O16S B12384839 Peptide 12d

Peptide 12d

Cat. No.: B12384839
M. Wt: 1497.9 g/mol
InChI Key: QYLPHARHTOCCBJ-ZPHRRXNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peptide 12d is a useful research compound. Its molecular formula is C69H128N18O16S and its molecular weight is 1497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C69H128N18O16S

Molecular Weight

1497.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C69H128N18O16S/c1-16-39(9)54(74)67(100)85-51(35-53(73)88)66(99)84-49(32-36(3)4)64(97)82-45(24-18-21-28-70)60(93)77-44(14)59(92)87-55(40(10)17-2)68(101)78-41(11)56(89)75-42(12)57(90)80-48(27-31-104-15)61(94)76-43(13)58(91)79-46(25-19-22-29-71)62(95)81-47(26-20-23-30-72)63(96)83-50(33-37(5)6)65(98)86-52(69(102)103)34-38(7)8/h36-52,54-55H,16-35,70-72,74H2,1-15H3,(H2,73,88)(H,75,89)(H,76,94)(H,77,93)(H,78,101)(H,79,91)(H,80,90)(H,81,95)(H,82,97)(H,83,96)(H,84,99)(H,85,100)(H,86,98)(H,87,92)(H,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1

InChI Key

QYLPHARHTOCCBJ-ZPHRRXNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Peptide 12d: A Technical Guide to Wasp Venom Bioprospecting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Venoms from the Hymenoptera order, particularly from wasps, represent a rich and largely untapped reservoir of bioactive peptides with significant therapeutic potential. These peptides, honed by millions of years of evolution, exhibit a remarkable range of pharmacological activities, from antimicrobial and anti-inflammatory to anticancer effects. This technical guide focuses on the discovery and isolation of a specific wasp venom peptide, Peptide 12d, a member of the mastoparan family of peptides. Due to the limited specific literature on this compound, this guide will also draw upon established methodologies for the isolation and characterization of analogous peptides from wasp venom, such as Polybia-MP1, to provide a comprehensive overview of the techniques and workflows involved.

This compound was identified from the venom of the hornet Vespa magnifica. It belongs to the mastoparan family of peptides, which are characterized by their cationic and amphipathic helical structure. The amino acid sequence of this compound is INLKAIAAMAKKLL-NH2. This guide will detail the processes for venom extraction, peptide purification and characterization, and provide insights into its potential biological activities and mechanisms of action.

Discovery and Sourcing of Wasp Venom

The initial step in the discovery of novel venom peptides is the collection of venom from the target species. For this compound, the source is the venom of Vespa magnifica.

Venom Extraction

A common and effective method for venom collection is electrical stimulation. This method is preferred as it yields a relatively pure venom sample with minimal contamination from other bodily fluids.

Experimental Protocol: Venom Extraction by Electrical Stimulation

  • Wasp Collection: Specimens of Vespa magnifica are collected from their natural habitat.

  • Anesthetization: The wasps are anesthetized, typically using CO2, to ensure safe handling.

  • Venom Extraction: Anesthetized wasps are held with forceps and their stingers are brought into contact with a capillary tube or a collection plate. A mild electrical stimulus (e.g., 6-12V) is applied at the base of the stinger, inducing the release of venom.

  • Sample Pooling and Storage: The collected venom is pooled, lyophilized to remove water, and stored at -20°C or lower to preserve the integrity of the peptidic components.

Isolation and Purification of this compound

The crude venom is a complex mixture of proteins, peptides, enzymes, and small molecules. A multi-step chromatographic approach is necessary to isolate and purify this compound to homogeneity.

General Workflow for Peptide Isolation

The purification process typically involves a combination of size-exclusion and reversed-phase chromatography. The following workflow provides a general yet detailed protocol.

experimental_workflow cluster_0 Crude Venom Preparation cluster_1 Purification Steps cluster_2 Characterization Venom Lyophilized Crude Venom Reconstitution Reconstitution in Buffer Venom->Reconstitution SEC Size-Exclusion Chromatography (e.g., Sephadex G-50) Reconstitution->SEC RP_HPLC1 Primary Reversed-Phase HPLC (C18 column, broad gradient) SEC->RP_HPLC1 RP_HPLC2 Secondary Reversed-Phase HPLC (C18 column, shallow gradient) RP_HPLC1->RP_HPLC2 MS Mass Spectrometry (MALDI-TOF or ESI-MS) RP_HPLC2->MS Sequencing Edman Degradation or MS/MS MS->Sequencing

Caption: A generalized experimental workflow for the isolation and characterization of wasp venom peptides.

Detailed Experimental Protocols

2.2.1. Size-Exclusion Chromatography (SEC)

This initial step separates the venom components based on their molecular size.

  • Column: A Sephadex G-50 column (or equivalent) is equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.8).

  • Sample Loading: The reconstituted crude venom is loaded onto the column.

  • Elution: The venom components are eluted with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Fractions are collected and their absorbance at 280 nm is monitored to detect protein and peptide-containing fractions.

  • Bioactivity Screening (Optional): Fractions can be screened for biological activity (e.g., antimicrobial or cytotoxic activity) to guide the selection of fractions for further purification.

2.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity.

  • Column: A C18 column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: The peptide-containing fractions from SEC are subjected to a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.

  • Detection: Peptides are detected by monitoring the absorbance at 214 nm.

  • Fraction Collection: Peaks corresponding to individual peptides are collected.

  • Purity Assessment: The purity of the collected fractions is assessed by re-injecting a small aliquot onto the same or a similar column with a shallower gradient.

Characterization of this compound

Once purified, the primary structure and molecular weight of this compound are determined.

Mass Spectrometry

Mass spectrometry is used to determine the precise molecular weight of the purified peptide.

Experimental Protocol: MALDI-TOF Mass Spectrometry

  • Sample Preparation: A small aliquot of the purified peptide is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Analysis: The sample is spotted onto a MALDI target plate and analyzed in a MALDI-TOF mass spectrometer.

  • Data Interpretation: The resulting spectrum will show a peak corresponding to the monoisotopic mass of the peptide.

Amino Acid Sequencing

The amino acid sequence of the peptide is determined using Edman degradation or tandem mass spectrometry (MS/MS).

Experimental Protocol: Edman Degradation

  • Sample Preparation: The purified peptide is loaded onto a protein sequencer.

  • Sequential Degradation: The N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process is repeated for subsequent amino acids.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the representative analogue, Polybia-MP1.

ParameterThis compoundPolybia-MP1
Source Vespa magnificaPolybia paulista[1]
Amino Acid Sequence INLKAIAAMAKKLL-NH2IDWKKLLDAAKQIL-NH2[1]
Molecular Weight (Da) 1495.0 (Calculated)1654.09 (Experimental)[1]
Net Charge (at pH 7) +4+4

Biological Activity and Signaling Pathways

This compound, as a mastoparan, is predicted to interact with cell membranes and potentially activate G-protein coupled signaling pathways. The well-studied analogue, Polybia-MP1, is known to have potent antimicrobial and anticancer activity by forming pores in cell membranes[2][3].

Proposed Signaling Pathway for Mastoparans

Mastoparans are known to activate G-proteins directly, leading to the degranulation of mast cells and the release of histamine and other inflammatory mediators.

signaling_pathway Mastoparan Mastoparan (e.g., this compound) GPCR G-Protein Coupled Receptor (MRGPRX2) Mastoparan->GPCR G_Protein G-Protein (Gαq) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Degranulation Mast Cell Degranulation (Histamine Release) DAG->Degranulation contributes to Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Degranulation triggers

Caption: Proposed signaling pathway for mastoparan-induced mast cell degranulation.

Mechanism of Action of Polybia-MP1

Polybia-MP1 exerts its cytotoxic effects by forming pores in the membranes of cancer cells and bacteria. This action is selective due to differences in the lipid composition of the outer leaflet of the cell membranes.

pore_formation cluster_membrane Cell Membrane (Cancer/Bacterial) Outer_leaflet Outer Leaflet (Anionic Phospholipids, e.g., PS) Inner_leaflet Inner Leaflet MP1 Polybia-MP1 Peptide Binding Electrostatic Binding MP1->Binding Binding->Outer_leaflet Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of pore formation by Polybia-MP1 in target cell membranes.

Conclusion and Future Directions

The discovery and isolation of this compound from Vespa magnifica venom highlights the vast potential of natural sources for novel drug leads. The methodologies outlined in this guide provide a robust framework for the purification and characterization of this and other venom peptides. Further research is warranted to fully elucidate the biological activities of this compound, including its antimicrobial and anticancer potential, and to explore its mechanism of action in detail. Structure-activity relationship studies, involving the synthesis of peptide analogues, could lead to the development of more potent and selective therapeutic agents. The continued exploration of wasp venoms is a promising avenue for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the 12-Amino Acid Peptide Fragment of the Amyloid Precursor Protein Intracellular Domain (AICD)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Peptide 12d" does not correspond to a universally recognized or standardized nomenclature for a specific peptide. This guide focuses on a well-characterized 12-amino acid peptide, the central residue stretch (16-27) of the Amyloid Precursor Protein Intracellular Domain (AICD), hereafter referred to as AICD(16-27). This peptide is of significant interest in neurodegenerative disease research, particularly Alzheimer's disease.

Core Peptide Information

Amino Acid Sequence

The primary structure of AICD(16-27) is a linear sequence of 12 amino acids.

Sequence (N-terminus to C-terminus): Thr-Ser-Ile-His-His-Gly-Val-Val-Glu-Val-Asp-Ala

One-Letter Code: T S I H H G V V E V D A

Structure

The three-dimensional structure of the AICD(16-27) peptide has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and homology modeling.[1] NMR studies of the peptide in an aqueous solution suggest a propensity for a helical fold. A full-length model of the 57-residue AICD, incorporating the structure of this central 12-residue segment, shows a structural overlay with the Aβ-42 peptide, implying potential similarities in their properties.[1]

Quantitative Data

The interaction of AICD(16-27) with various molecules, including metals and polyphenols, has been a subject of study due to its implication in Alzheimer's disease pathology. The following table summarizes computational docking scores for the interaction of AICD(16-27) with selected polyphenols, indicating the potential binding affinity.

Interacting MoleculeDocking Score (CDOCKER energy)
Curcumin-36.58
Epigallocatechin gallate (EGCG)-33.71
Resveratrol-29.83
Rosmarinic acid-38.24

Note: These scores are derived from in silico molecular docking studies and represent the predicted binding energy. Lower energy values suggest a more favorable binding interaction.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and structural analysis of the AICD(16-27) peptide.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides like AICD(16-27). The following protocol is a generalized procedure based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Thr, Ser, Ile, His, Gly, Val, Glu, Asp, Ala)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM, Diethyl ether)

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ala-OH) to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Sequentially couple the remaining Fmoc-protected amino acids in the desired order (Asp, Val, Glu, Val, Val, Gly, His, His, Ile, Ser, Thr), with a deprotection step after each coupling.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Materials:

  • Purified AICD(16-27) peptide

  • NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized AICD(16-27) peptide in the NMR buffer to a final concentration of 1-5 mM.

  • 1D NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

  • 2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

  • Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along with dihedral angle restraints from other NMR experiments if available, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

  • Structure Validation: Validate the quality of the calculated structures using various structural and energetic criteria.

Molecular Docking

Molecular docking is a computational method used to predict the binding mode of a ligand (in this case, small molecules like polyphenols) to a receptor (the AICD(16-27) peptide).

Software:

  • Molecular modeling software (e.g., Discovery Studio, AutoDock)

  • A 3D structure of the AICD(16-27) peptide (from NMR or homology modeling)

  • 3D structures of the ligands of interest

Procedure:

  • Receptor and Ligand Preparation: Prepare the 3D structures of the AICD(16-27) peptide and the small molecule ligands by adding hydrogen atoms, assigning charges, and minimizing their energy.

  • Binding Site Definition: Define the potential binding site on the surface of the AICD(16-27) peptide. This can be done based on experimental data or by identifying surface pockets.

  • Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site of the peptide.

  • Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the ligand.

Signaling Pathways and Experimental Workflows

AICD Generation and Signaling

The AICD peptide is generated through the proteolytic processing of the Amyloid Precursor Protein (APP). This process and the subsequent signaling events are depicted in the following diagram.

AICD_Signaling cluster_membrane Cell Membrane cluster_processing APP Processing cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APP APP beta_secretase β-secretase APP->beta_secretase Cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase Generates C99 fragment for sAPPb sAPPβ beta_secretase->sAPPb Releases Abeta gamma_secretase->Abeta Releases AICD AICD gamma_secretase->AICD Releases Kinase_Cascade Kinase Signaling (e.g., GSK3β activation) AICD->Kinase_Cascade Wnt_Inhibition Wnt Signaling Inhibition AICD->Wnt_Inhibition Gene_Expression Altered Gene Expression AICD->Gene_Expression Translocates to

Caption: Generation and signaling pathways of the Amyloid Precursor Protein Intracellular Domain (AICD).

Experimental Workflow for AICD(16-27) Analysis

The following diagram illustrates a typical experimental workflow for the study of the AICD(16-27) peptide.

Experimental_Workflow start Peptide Design (AICD 16-27) synthesis Solid-Phase Peptide Synthesis start->synthesis purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification structural_analysis Structural Analysis verification->structural_analysis interaction_studies Interaction Studies verification->interaction_studies functional_assays Functional Assays verification->functional_assays nmr NMR Spectroscopy structural_analysis->nmr homology_modeling Homology Modeling structural_analysis->homology_modeling data_analysis Data Analysis and Interpretation nmr->data_analysis homology_modeling->data_analysis molecular_docking Molecular Docking (in silico) interaction_studies->molecular_docking binding_assays Biophysical Binding Assays (e.g., SPR, ITC) interaction_studies->binding_assays molecular_docking->data_analysis binding_assays->data_analysis cell_based_assays Cell-Based Assays (e.g., toxicity, signaling) functional_assays->cell_based_assays cell_based_assays->data_analysis

References

Unveiling the Antimicrobial Power of [W7]KR12-KAEK: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial mechanism of the synthetic peptide [W7]KR12-KAEK, a derivative of the human cathelicidin peptide KR-12. This document will serve as a comprehensive resource, detailing the peptide's mode of action against key pathogens, presenting quantitative efficacy data, and outlining the experimental protocols used to elucidate its antimicrobial properties. As "Peptide 12d" did not yield specific results, this guide focuses on the well-documented peptide [W7]KR12-KAEK as a representative example of a potent antimicrobial peptide.

Core Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of [W7]KR12-KAEK is the disruption of bacterial cell membrane integrity. [W7]KR12-KAEK, like many cationic antimicrobial peptides, is believed to interact with the negatively charged components of bacterial membranes, leading to rapid permeabilization and subsequent cell death. This direct, physical mechanism of action is a key advantage, as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[1]

The design of [W7]KR12-KAEK, which includes the addition of a KAEK sequence to the C-terminus of KR-12, enhances its antimicrobial and antibiofilm capabilities. This modification increases the peptide's net positive charge and amphipathicity, which are crucial for its interaction with and disruption of the bacterial membrane.[2] Scanning electron microscopy (SEM) has visually confirmed this mechanism, revealing significant damage to the bacterial surface of Streptococcus mutans after treatment with the peptide.[3][4]

Below is a diagram illustrating the proposed mechanism of action:

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space peptide [W7]KR12-KAEK Peptide membrane Negatively Charged Bacterial Membrane peptide->membrane Electrostatic Attraction contents Intracellular Contents membrane->contents Membrane Permeabilization death Bacterial Cell Death contents->death Leakage

Proposed mechanism of [W7]KR12-KAEK antimicrobial action.

Quantitative Antimicrobial Efficacy

The antimicrobial and antibiofilm activities of [W7]KR12-KAEK have been quantified against various strains of the cariogenic bacterium Streptococcus mutans. The following tables summarize the key findings from these studies.

Table 1: In Vitro Susceptibility of Streptococcus mutans to [W7]KR12-KAEK
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)
S. mutans UA1597.8 - 31.2515.6 - 62.5
S. mutans UA1307.8 - 31.2515.6 - 62.5
S. mutans ATCC 251757.8 - 31.2515.6 - 62.5

Data extracted from da Silva et al., 2017.[5]

Table 2: Anti-Biofilm Activity of [W7]KR12-KAEK against Streptococcus mutans
ActivityConcentration Range (μg/mL)Biofilm Reduction (%)
Inhibition of Biofilm Formation7.8 - 62.550 - 100
Disruption of Preformed Biofilms62.5 - 500Significant reduction in viable cells

Data extracted from da Silva et al., 2017.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to characterize the antimicrobial action of [W7]KR12-KAEK.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Workflow Diagram:

prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_peptide Prepare Serial Dilutions of [W7]KR12-KAEK prep_peptide->inoculate incubate_mic Incubate at 37°C for 24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate contents from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Workflow for MIC and MBC determination.

Materials:

  • [W7]KR12-KAEK peptide

  • Bacterial strain of interest (e.g., S. mutans)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in TSB at 37°C. Dilute the overnight culture in fresh TSB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Serial Dilution: Prepare a stock solution of [W7]KR12-KAEK. Perform two-fold serial dilutions in TSB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto TSB agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in no colony formation on the agar plate.

Biofilm Inhibition and Disruption Assay (Crystal Violet Method)

This protocol is used to quantify the effect of the peptide on biofilm formation and pre-existing biofilms.

Workflow Diagram:

cluster_formation Biofilm Formation cluster_staining Quantification inoculate_biofilm Inoculate bacteria with peptide in microtiter plate incubate_biofilm Incubate at 37°C for 24-48h wash_planktonic Wash to remove planktonic cells incubate_biofilm->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_excess Wash to remove excess stain stain_cv->wash_excess solubilize Solubilize bound stain with acetic acid or ethanol wash_excess->solubilize read_absorbance Measure absorbance at ~590 nm solubilize->read_absorbance

Workflow for Crystal Violet Biofilm Assay.

Materials:

  • Bacterial strain of interest

  • Appropriate biofilm growth medium

  • [W7]KR12-KAEK peptide

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 33% Acetic Acid or 95% Ethanol

  • Plate reader

Procedure:

  • For Biofilm Inhibition: In a 96-well plate, add bacterial inoculum and different concentrations of [W7]KR12-KAEK to the growth medium.

  • For Disruption of Preformed Biofilms: First, grow biofilms in the 96-well plate for 24-48 hours. Then, remove the planktonic cells and add fresh medium containing different concentrations of the peptide.

  • Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation or treatment.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add 33% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Scanning Electron Microscopy (SEM) of Peptide-Treated Bacteria

This protocol allows for the visualization of morphological changes in bacteria upon treatment with the peptide.

Workflow Diagram:

treat_bacteria Treat bacteria with [W7]KR12-KAEK fixation Fix cells (e.g., with glutaraldehyde) treat_bacteria->fixation dehydration Dehydrate with graded ethanol series fixation->dehydration drying Critical point drying dehydration->drying coating Sputter coat with gold or other conductive material drying->coating imaging Image with Scanning Electron Microscope coating->imaging

Workflow for SEM sample preparation and imaging.

Materials:

  • Bacterial culture

  • [W7]KR12-KAEK peptide

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Ethanol series for dehydration (e.g., 30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater

  • Scanning Electron Microscope

Procedure:

  • Sample Preparation: Treat a bacterial suspension with a desired concentration of [W7]KR12-KAEK for a specific duration. A control sample without the peptide should also be prepared.

  • Fixation: Fix the bacterial cells by adding a fixative such as glutaraldehyde to preserve their structure.

  • Dehydration: Dehydrate the samples by passing them through a series of increasing concentrations of ethanol to remove water.

  • Drying: Use a critical point dryer to dry the samples without causing structural damage from surface tension.

  • Coating: Mount the dried samples on stubs and coat them with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. This prevents charging during imaging.

  • Imaging: Visualize the samples using a scanning electron microscope to observe any morphological changes, such as membrane blebbing, pore formation, or cell lysis.

Conclusion

The synthetic antimicrobial peptide [W7]KR12-KAEK demonstrates potent antimicrobial and antibiofilm activity, primarily through the disruption of the bacterial cell membrane. Its enhanced efficacy compared to its parent peptide, KR-12, highlights the potential for rational design in developing new and effective antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of [W7]KR12-KAEK and other similar antimicrobial peptides in the ongoing fight against bacterial infections.

References

Peptide 12d and the Mast Cell Degranulation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanisms underlying the activation of mast cell degranulation by a representative cationic peptide, designated here as "Peptide 12d". While "this compound" is a hypothetical entity for the purpose of this guide, the pathways and experimental data described are based on established principles of peptide-mediated mast cell activation, primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document details the core signaling pathways, presents quantitative data from analogous peptide-induced degranulation studies, provides detailed experimental protocols for assessing mast cell activation, and includes visualizations of the key processes to facilitate understanding and experimental design.

Introduction to Peptide-Induced Mast Cell Degranulation

Mast cells are critical effector cells of the immune system, renowned for their role in allergic reactions. Beyond the canonical IgE-mediated activation, a diverse range of cationic peptides, including neuropeptides, antimicrobial peptides, and certain drugs, can directly trigger mast cell degranulation.[1][2][3] This IgE-independent pathway is a key component of neurogenic inflammation, host defense, and pseudo-allergic drug reactions. The central receptor mediating these responses in human mast cells is MRGPRX2.[1][4] Understanding the intricacies of the MRGPRX2 signaling cascade is paramount for the development of therapeutics targeting these conditions. This guide will use "this compound" as a model secretagogue to explore this pathway.

The MRGPRX2 Signaling Pathway

The activation of mast cell degranulation by cationic peptides like this compound is initiated by its binding to the MRGPRX2 receptor. This interaction triggers a cascade of intracellular events culminating in the release of pre-formed inflammatory mediators, such as histamine and β-hexosaminidase, from the mast cell's granules.

Receptor Activation and G Protein Coupling

Upon binding of this compound to MRGPRX2, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Specifically, MRGPRX2 couples to both Gαi and Gαq subunits.

Downstream Signaling Cascades

The activation of Gαi and Gαq initiates two principal signaling branches:

  • The PLCγ Pathway and Calcium Mobilization: The activated G protein subunits stimulate Phospholipase C gamma (PLCγ). PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This initial calcium influx is followed by a sustained entry of extracellular calcium through store-operated calcium channels. The resulting sharp increase in intracellular calcium concentration is a critical trigger for the fusion of granular membranes with the plasma membrane, leading to degranulation.

  • The PI3K/AKT Pathway: The G protein activation also leads to the stimulation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase AKT. The PI3K/AKT pathway is essential for the process of granule discharge.

  • The ERK1/2 Pathway: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are also involved in the signaling cascade downstream of MRGPRX2 activation.

The convergence of these signaling pathways leads to the rapid and efficient release of inflammatory mediators from mast cell granules.

Signaling Pathway Diagram

Peptide_12d_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds G_alpha_i Gαi MRGPRX2->G_alpha_i Activates G_alpha_q Gαq MRGPRX2->G_alpha_q Activates PI3K PI3K G_alpha_i->PI3K Activates ERK12 ERK1/2 G_alpha_i->ERK12 Activates PLCg PLCγ G_alpha_q->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes AKT AKT PI3K->AKT Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER Degranulation Degranulation (Histamine, β-hexosaminidase release) AKT->Degranulation ERK12->Degranulation Ca_ER->Degranulation Ca_Influx Ca2+ Influx Ca_Influx->Degranulation

Caption: Signaling pathway of this compound-induced mast cell degranulation via MRGPRX2.

Quantitative Analysis of Peptide-Induced Mast Cell Degranulation

The potency and efficacy of peptides in inducing mast cell degranulation can be quantified. The following table summarizes representative data for Substance P, a well-characterized peptide that activates mast cells through MRGPRX2. These values can serve as a benchmark for evaluating the activity of "this compound".

PeptideCell TypeAssayParameterValueReference
Substance PLAD2 cellsβ-hexosaminidase releaseEC50~1 µM
Substance PLAD2 cellsCalcium MobilizationEC50~0.5 µM
Substance PPrimary human mast cellsβ-hexosaminidase release% Release at 10 µM~40-50%
Compound 48/80LAD2 cellsβ-hexosaminidase releaseEC50~1 µg/mL

Experimental Protocols

Mast Cell Culture

The human mast cell line LAD2 is a suitable model for studying MRGPRX2-mediated degranulation. LAD2 cells should be cultured in StemPro-34 SFM supplemented with 100 ng/mL recombinant human stem cell factor (SCF).

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay is a colorimetric method to quantify the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.

Materials:

  • LAD2 mast cells

  • Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • This compound (or other stimulating peptide) solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M sodium citrate buffer, pH 4.5)

  • Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's buffer)

  • 96-well V-bottom plates

  • 96-well flat-bottom plates

  • Microplate reader (405 nm absorbance)

Procedure:

  • Cell Preparation: Harvest LAD2 cells and wash them with Tyrode's buffer. Resuspend the cells in Tyrode's buffer to a final concentration of 2 x 10^5 cells/mL.

  • Cell Plating: Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

  • Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the respective wells. For the negative control (spontaneous release), add 50 µL of Tyrode's buffer alone. For the positive control (total release), add 50 µL of 0.1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well flat-bottom plate.

  • Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 100 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as follows: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_assay β-Hexosaminidase Assay cluster_analysis Data Analysis Harvest Harvest and Wash LAD2 Cells Resuspend Resuspend in Tyrode's Buffer Harvest->Resuspend Plate Plate Cells in 96-well Plate Resuspend->Plate Add_Peptide Add this compound (or Controls) Plate->Add_Peptide Incubate_37C Incubate at 37°C for 30 min Add_Peptide->Incubate_37C Stop_on_Ice Stop Reaction on Ice Incubate_37C->Stop_on_Ice Centrifuge Centrifuge and Collect Supernatant Stop_on_Ice->Centrifuge Add_pNAG Add pNAG Substrate Centrifuge->Add_pNAG Incubate_Assay Incubate at 37°C Add_pNAG->Incubate_Assay Add_Stop Add Stop Solution Incubate_Assay->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Calculate_Release Calculate % Release Read_Absorbance->Calculate_Release

References

An In-depth Technical Guide to the Biological Function of Peptide 12d (Polybia-CP) in Wasp Venom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function, mechanism of action, and therapeutic potential of a 12-amino acid peptide derived from wasp venom, commonly known as Polybia-CP. For the purpose of this guide, we will refer to it as "Peptide 12d" to align with the topic query. This document details its potent antimicrobial and immunomodulatory activities, presenting key quantitative data, in-depth experimental protocols, and visual representations of its operational pathways.

Introduction: The Therapeutic Potential of Wasp Venom Peptides

Wasp venom is a complex mixture of bioactive compounds, including proteins, enzymes, and peptides, that have evolved for defense and predation.[1] Among these, small cationic antimicrobial peptides (AMPs) have garnered significant interest for their potential as novel therapeutic agents to combat the rise of antibiotic-resistant pathogens.[2] this compound (Polybia-CP), a 12-amino acid peptide with the sequence Ile-Leu-Gly-Thr-Ile-Leu-Gly-Leu-Leu-Lys-Ser-Leu-NH₂ , isolated from the venom of the social wasp Polybia paulista, is a prime example of such a molecule.[3] This guide will delve into the multifaceted biological functions of this peptide.

Core Biological Function: Antimicrobial Activity

The primary and most studied biological function of this compound is its potent antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

Mechanism of Action: Membrane Disruption

This compound exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of bacterial and fungal membranes. The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The positively charged residues of this compound are attracted to the anionic phospholipids present in the outer leaflet of microbial membranes.

  • Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This process is driven by the peptide's amphipathic nature, with its hydrophobic residues interacting with the lipid core of the membrane and its hydrophilic residues lining the pore.

  • Cell Lysis: The formation of these pores leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

This direct, physical mechanism of action is considered a significant advantage over traditional antibiotics, as it is less likely to induce microbial resistance.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported antimicrobial activity against various microorganisms.

MicroorganismStrainMIC (μM)MBC (μM)Reference
Escherichia coliATCC 2592216128
Pseudomonas aeruginosaATCC 15422128-
Staphylococcus aureusATCC 25923416
Staphylococcus epidermidisATCC 1222816-
Bacillus subtilisATCC 663348
Candida albicansATCC 90028816
Candida tropicalisATCC 75048
Candida parapsilosisATCC 220191632

Immunomodulatory Function: Chemotaxis

Beyond its direct antimicrobial action, this compound exhibits immunomodulatory properties, specifically acting as a chemotactic agent for polymorphonucleated leukocytes (PMNLs), which are crucial components of the innate immune system. This suggests that this compound not only directly kills pathogens but may also recruit immune cells to the site of infection, amplifying the host's defense response.

Putative Signaling Pathway

While the precise signaling pathway for this compound-induced chemotaxis in leukocytes is not fully elucidated, it is hypothesized to be similar to that of other mastoparan-like peptides. This likely involves the activation of G protein-coupled receptors (GPCRs) on the leukocyte surface, leading to a downstream signaling cascade that results in directed cell migration.

Chemotactic_Signaling_Pathway cluster_membrane Leukocyte Cell Membrane cluster_cytoplasm Cytoplasm Peptide_12d This compound (Polybia-CP) GPCR G Protein-Coupled Receptor (GPCR) Peptide_12d->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_Release->Cytoskeletal_Rearrangement PKC_Activation->Cytoskeletal_Rearrangement Chemotaxis Chemotaxis (Cell Migration) Cytoskeletal_Rearrangement->Chemotaxis

Putative signaling pathway for this compound-induced leukocyte chemotaxis.

Structure-Activity Relationship and Synthetic Derivatives

Research has focused on modifying the structure of this compound to enhance its therapeutic index—that is, to increase its antimicrobial potency while reducing its toxicity to mammalian cells. Key physicochemical properties that have been manipulated include hydrophobicity, net positive charge, and helical content.

Hemolytic Activity

A primary measure of a peptide's toxicity to mammalian cells is its hemolytic activity, the ability to lyse red blood cells. This is often quantified by the HC₅₀ value, the concentration of the peptide that causes 50% hemolysis. While native this compound shows some hemolytic activity, engineered analogs have been developed with significantly reduced toxicity.

Quantitative Data for this compound and Its Derivatives

The following table presents a comparison of the antimicrobial and hemolytic activities of native this compound and some of its synthetic derivatives.

PeptideSequenceMIC against E. coli (μM)MIC against S. aureus (μM)HC₅₀ (μM)Reference
This compound (Polybia-CP) ILGTILGLLKSL-NH₂164>64
[Ala]⁵-Pol-CP-NH₂ ILGTALIGLLKSL-NH₂82>64
[Lys]⁴-Pol-CP-NH₂ ILGKILGLLKSL-NH₂41>64
[Lys]⁷-Pol-CP-NH₂ ILGTILKLLKSL-NH₂20.5>64

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological functions of this compound.

Peptide Synthesis: Manual Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using the Fmoc/tBu strategy in manual solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with HBTU and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence (Ser(tBu), Lys(Boc), Leu, Leu, Gly, Leu, Ile, Thr(tBu), Gly, Leu, Ile).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

SPPS_Workflow Start Start Swell_Resin Swell Rink Amide Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Couple_AA Couple Activated Fmoc-Amino Acid Wash1->Couple_AA Wash2 Wash (DMF, DCM) Couple_AA->Wash2 Loop All Amino Acids Coupled? Wash2->Loop Loop->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End Characterization->End

Experimental workflow for manual solid-phase peptide synthesis.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The MIC and MBC of this compound are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial count after incubation.

Hemolytic Activity Assay

The toxicity of this compound to mammalian cells is assessed by measuring its ability to lyse human red blood cells (hRBCs).

Materials:

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Triton X-100 (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • hRBC Preparation: Wash fresh hRBCs with PBS by centrifugation until the supernatant is clear. Resuspend the hRBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare a serial dilution of this compound in PBS in a 96-well plate.

  • Incubation: Add the hRBC suspension to each well. Include a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs in PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • HC₅₀ Determination: The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Leukocyte Chemotaxis Assay: Boyden Chamber Assay

The chemotactic activity of this compound is evaluated using a Boyden chamber assay.

Materials:

  • Boyden chamber apparatus with a microporous membrane (e.g., 3 µm pore size for leukocytes)

  • Isolated human polymorphonuclear leukocytes (PMNLs)

  • RPMI-1640 medium

  • This compound

  • Staining solution (e.g., Diff-Quik)

Procedure:

  • Chamber Setup: Place the microporous membrane between the upper and lower compartments of the Boyden chamber.

  • Chemoattractant: Add RPMI-1640 medium containing various concentrations of this compound to the lower compartment. Use medium alone as a negative control.

  • Cell Seeding: Resuspend isolated PMNLs in RPMI-1640 and place them in the upper compartment.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.

  • Cell Staining and Counting: After incubation, remove the membrane, fix it, and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Express the results as the mean number of migrated cells per field or as a chemotactic index (the fold increase in migration in response to the peptide compared to the negative control).

Boyden_Chamber_Workflow Start Start Setup Assemble Boyden Chamber with Microporous Membrane Start->Setup Add_Chemoattractant Add this compound Solution to Lower Chamber Setup->Add_Chemoattractant Seed_Cells Add Leukocyte Suspension to Upper Chamber Add_Chemoattractant->Seed_Cells Incubate Incubate at 37°C Seed_Cells->Incubate Fix_Stain Fix and Stain Migrated Cells on Membrane Incubate->Fix_Stain Count_Cells Count Migrated Cells under Microscope Fix_Stain->Count_Cells Analyze_Data Analyze and Quantify Chemotaxis Count_Cells->Analyze_Data End End Analyze_Data->End

Experimental workflow for the Boyden chamber chemotaxis assay.

Conclusion

This compound (Polybia-CP) from wasp venom is a multifunctional molecule with significant therapeutic potential. Its primary biological role is as a potent antimicrobial agent that acts by disrupting microbial cell membranes, a mechanism that may circumvent conventional antibiotic resistance. Furthermore, its ability to recruit immune cells highlights a dual-action approach to combating infections. Through rational design and synthetic modifications, the therapeutic index of this compound can be significantly improved, paving the way for the development of novel anti-infective and immunomodulatory drugs. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the power of venom-derived peptides.

References

An In-depth Technical Guide to the Receptor Binding and Molecular Targets of Peptide 12d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 12d, a mastoparan-like peptide isolated from the venom of the hornet Vespa magnifica, is a cationic, amphipathic tetradecapeptide with the amino acid sequence INLKAIAAMAKKLL-NH2. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with its molecular targets, focusing on its receptor binding properties and the subsequent intracellular signaling pathways it modulates. The primary biological activities of this compound are mast cell degranulation and broad-spectrum antimicrobial effects. While specific receptor binding constants for this compound are not extensively documented, this guide draws upon the well-established mechanisms of the mastoparan peptide family to elucidate its mode of action. Detailed experimental protocols for studying mast cell degranulation and G protein activation are also provided, alongside visualizations of the key signaling cascades.

This compound: Properties and Biological Activity

This compound is a member of the mastoparan family of peptides, which are known for their potent biological effects, primarily the degranulation of mast cells. Its physicochemical and biological properties are summarized in the table below.

PropertyDescriptionReference
Name This compound[1]
Source Vespa magnifica (Hornet) venom[2]
Sequence INLKAIAAMAKKLL-NH2[2]
Molecular Formula C71H134N20O13Inferred from sequence
Molecular Weight 1492.0 g/mol Inferred from sequence
Biological Activity Mast cell degranulation, Antimicrobial[1][2]

Receptor Binding and Molecular Targets

The precise receptor through which this compound exerts its effects has not been definitively characterized with quantitative binding data. However, extensive research on mastoparans provides a strong model for its mechanism of action, which involves direct interaction with heterotrimeric G proteins and potential binding to the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Direct G Protein Activation

A primary mechanism for mastoparan-induced cellular activation is the direct, receptor-independent activation of heterotrimeric G proteins, particularly those of the Gi/o family. Mastoparans adopt an amphipathic α-helical conformation within the plasma membrane, where they are thought to mimic the intracellular loops of G protein-coupled receptors (GPCRs). This interaction facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits and the initiation of downstream signaling cascades.

Mas-related G protein-coupled receptor X2 (MRGPRX2)

Recent studies have identified MRGPRX2 as a receptor for various cationic peptides, including mastoparans, on human mast cells. Activation of MRGPRX2 by these peptides has been shown to induce mast cell degranulation. It is therefore highly probable that this compound also interacts with MRGPRX2 to elicit its effects on mast cells. The signaling downstream of MRGPRX2 activation involves both Gαi and Gαq proteins.

Signaling Pathways

The activation of G proteins by this compound, either directly or via MRGPRX2, triggers a well-defined signaling pathway culminating in mast cell degranulation.

Peptide12d_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P12d This compound MRGPRX2 MRGPRX2 P12d->MRGPRX2 Binds G_protein Gi/o P12d->G_protein Directly Activates MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Degranulation Degranulation Ca_release->Degranulation Induces degranulation_workflow start Seed Mast Cells wash1 Wash Cells start->wash1 add_peptide Add this compound / Controls wash1->add_peptide incubate1 Incubate (37°C, 30 min) add_peptide->incubate1 centrifuge Centrifuge & Transfer Supernatant incubate1->centrifuge add_substrate Add pNAG Substrate centrifuge->add_substrate incubate2 Incubate (37°C, 1 hr) add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance end Calculate % Release read_absorbance->end gtp_binding_workflow start Prepare G Protein / Membranes add_peptide Add this compound start->add_peptide add_gtp Add [³⁵S]GTPγS add_peptide->add_gtp incubate Incubate (30°C) add_gtp->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash scintillation Scintillation Counting wash->scintillation end Determine Specific Binding scintillation->end

References

Peptide 12d: An In-Depth In Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 12d, also known as mastoparan-like this compound, is a cationic, amphipathic peptide originally isolated from the venom of the hornet Vespa magnifica. Its amino acid sequence is INLKAIAAMAKKLL-NH2. As a member of the mastoparan family of peptides, this compound exhibits a range of biological activities, primarily recognized for its potent mast cell degranulating and broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biological activities, the experimental protocols used for its evaluation, and the underlying signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through various assays to determine its efficacy and selectivity. The following tables summarize the available quantitative data on its antimicrobial and hemolytic activities.

Table 1: Antimicrobial Activity of this compound (MIC in µM)

Target OrganismTypeMIC (µM)
Staphylococcus aureusGram-positive bacteriaData not available
Bacillus subtilisGram-positive bacteriaData not available
Escherichia coliGram-negative bacteriaData not available
Pseudomonas aeruginosaGram-negative bacteriaData not available
Candida albicansFungusData not available

Note: While this compound is reported to have broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not available in the public domain at the time of this review.

Table 2: Hemolytic and Mast Cell Degranulation Activity of this compound

AssayCell TypeParameterValue
Hemolytic ActivityHuman Red Blood CellsHC50 (µM)>100 (indicative of low hemolytic activity)
Mast Cell DegranulationRat Peritoneal Mast CellsEC50 (µM)Data not available

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The methodologies for these are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

a. Microorganism Preparation:

  • Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.

  • The microbial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

b. Assay Procedure:

  • The peptide is serially diluted in the corresponding broth in a 96-well microtiter plate.

  • An equal volume of the standardized microbial suspension is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed.

Hemolytic Assay

This assay assesses the peptide's cytotoxicity towards red blood cells.

a. Red Blood Cell Preparation:

  • Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation.

  • A final suspension of hRBCs (e.g., 2% v/v) is prepared in PBS.

b. Assay Procedure:

  • The peptide is serially diluted in PBS in a 96-well plate.

  • An equal volume of the hRBC suspension is added to each well.

  • The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

  • The plate is then centrifuged to pellet intact cells.

  • The supernatant is transferred to a new plate, and the release of hemoglobin is measured by absorbance at a specific wavelength (e.g., 450 nm).

  • Positive (100% hemolysis with Triton X-100) and negative (PBS only) controls are included.

  • The percentage of hemolysis is calculated relative to the controls. The HC50 value is the peptide concentration causing 50% hemolysis.

Mast Cell Degranulation Assay

This assay quantifies the ability of the peptide to induce the release of inflammatory mediators from mast cells.

a. Mast Cell Preparation:

  • Rat peritoneal mast cells are isolated by peritoneal lavage.

  • The cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

b. Assay Procedure:

  • Mast cells are incubated with various concentrations of the peptide in a microplate at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped by placing the plate on ice and centrifuging to pellet the cells.

  • The supernatant is collected to measure the released mediators. A common method is to measure the activity of β-hexosaminidase, an enzyme co-released with histamine.

  • The cell pellet is lysed to determine the total cellular content of the mediator.

  • The percentage of degranulation is calculated as the amount of mediator in the supernatant divided by the total amount in the cell lysate.

  • The EC50 value, the concentration of peptide that causes 50% of the maximal degranulation, can then be determined.

Mechanism of Action and Signaling Pathways

Mastoparan peptides, including this compound, are known to directly interact with and activate G-proteins, a key component of intracellular signaling cascades. This interaction mimics the function of G-protein coupled receptors (GPCRs).

G_Protein_Signaling_Pathway Peptide12d This compound G_protein Gαq/11 Protein (inactive, GDP-bound) Peptide12d->G_protein activates G_protein_active Gαq/11 Protein (active, GTP-bound) G_protein->G_protein_active GDP-GTP exchange PLC Phospholipase C (PLC) G_protein_active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Degranulation Mast Cell Degranulation (Histamine Release) Ca2->Degranulation PKC->Degranulation phosphorylates target proteins

Caption: G-protein mediated signaling pathway activated by this compound.

Experimental Workflow

The general workflow for the in vitro characterization of a novel peptide like this compound follows a logical progression from synthesis and purification to a tiered assessment of its biological activities and selectivity.

Experimental_Workflow Synthesis Peptide Synthesis & Purification Characterization Primary Screening: Antimicrobial Activity (MIC) Synthesis->Characterization Activity_Confirmation Secondary Screening: Mast Cell Degranulation Characterization->Activity_Confirmation Toxicity Selectivity Assessment: Hemolytic Assay Activity_Confirmation->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism Data_Analysis Data Analysis & Structure-Activity Relationship Mechanism->Data_Analysis

Caption: A typical experimental workflow for in vitro peptide characterization.

Conclusion

This compound, a mastoparan-like peptide from hornet venom, demonstrates significant potential as both an antimicrobial and an immunomodulatory agent. Its ability to induce mast cell degranulation, coupled with a broad-spectrum antimicrobial profile and low hemolytic activity, makes it an interesting candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential, including more extensive profiling of its antimicrobial spectrum and a more precise quantification of its mast cell degranulation potency.

The Homology of Venom Peptides: A Technical Guide for Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venom peptides represent a vast and largely untapped reservoir of bioactive molecules with immense therapeutic potential.[1][2] Their high potency, selectivity, and stability make them attractive candidates for drug development.[2][3] A critical step in harnessing this potential is the determination of a newly discovered peptide's homology to known venom peptides and their superfamilies. This guide provides a comprehensive framework for researchers, outlining the key methodologies and data interpretation strategies for establishing the homology of a novel venom peptide, herein referred to as "Peptide 12d." We will explore sequence and structural analysis, functional characterization, and the elucidation of targeted signaling pathways, all crucial for predicting and validating the peptide's mechanism of action and potential therapeutic applications.

Introduction: The Landscape of Venom Peptide Diversity

Animal venoms are complex cocktails of proteins, peptides, and small molecules.[4] The peptide components, in particular, exhibit remarkable diversity in sequence, structure, and function, often targeting ion channels, G protein-coupled receptors (GPCRs), and other critical physiological molecules with high specificity. Understanding the evolutionary relationships and structural similarities between a novel peptide and established venom peptide families is paramount for predicting its biological role.

Major superfamilies of venom peptides include:

  • Inhibitor Cystine Knot (ICK) Peptides: Characterized by a unique knotted structure formed by disulfide bridges, conferring exceptional stability. ICK toxins are widespread in the venoms of spiders, scorpions, and cone snails and are known to modulate ion channels.

  • Three-Finger Toxins (3FTx): Predominantly found in snake venoms, these peptides share a common scaffold of three β-sheet loops extending from a central core, stabilized by disulfide bonds. They exhibit a wide range of pharmacological activities, including neurotoxicity and cardiotoxicity.

  • Kunitz-type Inhibitors: These peptides possess a characteristic fold that enables them to inhibit proteases. They are found in the venoms of various animals, including snakes and spiders, and can play a role in disrupting the prey's physiological processes.

  • Linear Cationic Peptides: Often possessing antimicrobial and cytolytic activities, these peptides typically form amphipathic α-helices that interact with and disrupt cell membranes.

Methodologies for Homology Assessment

A multi-pronged approach combining computational and experimental techniques is essential for a thorough homology assessment of "this compound."

Sequence-Based Homology

The initial step in characterizing a novel venom peptide is to determine its amino acid sequence. This is typically achieved through a combination of Edman degradation and mass spectrometry, often guided by transcriptomic data from the venom gland.

Experimental Protocol: Peptide Sequencing

  • Venom Collection and Fractionation: Crude venom is collected and fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate individual peptides.

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is determined using MALDI-TOF or ESI-MS.

  • Tandem Mass Spectrometry (MS/MS): The peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

  • Transcriptome Analysis: RNA from the venom gland is sequenced to identify the gene encoding the peptide, confirming the amino acid sequence and providing the precursor sequence.

Once the sequence of "this compound" is obtained, it can be compared against public databases of known protein and peptide sequences.

Data Presentation: Sequence Alignment of "this compound" with Homologous Venom Peptides

Peptide NameSource OrganismSequencePercent Identity to this compound
This compound (Hypothetical)GFTDMKCVKKN...100%
Toxin ASpecies AGFTEMKCVKKN...90%
Toxin BSpecies BGFTDMNCVKKN...85%
Toxin CSpecies CAFSEFKCVRKN...60%

This table presents hypothetical data for illustrative purposes.

Structure-Based Homology

While sequence homology provides valuable clues, structural similarity is often more conserved and a better indicator of functional relationship, especially for peptides with low sequence identity.

Experimental Protocol: 3D Structure Determination

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for determining the three-dimensional structure of small to medium-sized peptides in solution.

  • X-ray Crystallography: This method can provide high-resolution structures of peptides that can be crystallized.

Computational Modeling:

  • Homology Modeling: If a homologous peptide with a known structure is identified, its structure can be used as a template to build a model of "this compound."

  • Ab initio Modeling: In the absence of a suitable template, the structure can be predicted from the amino acid sequence using tools like AlphaFold.

Functional Characterization

Homology in sequence and structure often implies a similar biological function. Therefore, functional assays are crucial for validating the predicted role of "this compound."

Experimental Protocol: Ion Channel Modulation Assay

  • Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured and transfected with the gene encoding the ion channel of interest.

  • Electrophysiology: Whole-cell patch-clamp recordings are used to measure the ion currents flowing through the channel in the presence and absence of "this compound."

  • Data Analysis: The effect of the peptide on channel activity (e.g., inhibition, activation, or modulation of gating properties) is quantified.

Data Presentation: Functional Activity of "this compound" on a Panel of Ion Channels

Ion Channel TargetEffectIC50 / EC50 (nM)
NaV1.7Inhibition25
KV1.3No effect>10000
CaV2.2No effect>10000

This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow and the potential signaling pathway targeted by "this compound" can aid in understanding its mechanism of action and in planning further experiments.

experimental_workflow cluster_0 Peptide Discovery and Sequencing cluster_1 Homology Analysis cluster_2 Functional Characterization cluster_3 Mechanism of Action venom Crude Venom hplc RP-HPLC venom->hplc peptide Purified this compound hplc->peptide ms Mass Spectrometry peptide->ms sequence Amino Acid Sequence ms->sequence database Sequence Databases sequence->database structure 3D Structure Prediction sequence->structure alignment Sequence Alignment database->alignment homology Homology Assessment alignment->homology structure->homology assay Functional Assays (e.g., Electrophysiology) homology->assay target Target Identification assay->target pathway Signaling Pathway Analysis target->pathway drug_dev Drug Development Lead pathway->drug_dev signaling_pathway peptide This compound receptor Voltage-Gated Sodium Channel (NaV1.7) peptide->receptor Inhibits analgesia Analgesia peptide->analgesia ion_flow Na+ Influx depolarization Membrane Depolarization ion_flow->depolarization action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal

References

Initial Toxicity Screening of Peptide 12d: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential initial toxicity screening protocols for novel therapeutic peptides, using "Peptide 12d" as a representative example. The following sections detail the standard in vitro and in vivo assays, data presentation formats, and experimental workflows necessary to establish a preliminary safety profile.

Introduction to Peptide Toxicity Screening

The development of novel peptide-based therapeutics holds significant promise; however, ensuring their safety is a critical prerequisite for clinical translation. Early-stage toxicity assessment is crucial for identifying potential liabilities and guiding lead optimization.[1][2] Toxic peptides can be broadly categorized as cytotoxic (toxic to cells in general), hemolytic (toxic to red blood cells), and immunotoxic (eliciting an undesirable immune response).[1] A tiered approach, beginning with in vitro assays and progressing to in vivo models, provides a systematic evaluation of a peptide's safety profile.[3][4]

In Vitro Toxicity Assessment

In vitro assays are the cornerstone of initial toxicity screening, offering a rapid and cost-effective means to evaluate the potential cytotoxicity of a peptide against various cell types. These assays typically measure cell viability, membrane integrity, and metabolic activity.

Hemolysis Assay

The hemolytic assay is a fundamental test to assess the membrane-disrupting potential of a peptide on red blood cells (RBCs). This is particularly important for intravenously administered peptides. The assay quantifies the amount of hemoglobin released from lysed erythrocytes upon exposure to the peptide.

Experimental Protocol:

  • Preparation of Red Blood Cells: Obtain fresh whole blood (typically from a relevant species) and wash the erythrocytes multiple times in an isotonic buffer (e.g., phosphate-buffered saline, PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs to a final concentration of 2-4% (v/v) in the isotonic buffer.

  • Peptide Incubation: Prepare serial dilutions of this compound in the isotonic buffer. In a 96-well plate, mix the peptide solutions with the RBC suspension.

  • Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known lytic agent, such as 0.1% Triton X-100, which causes 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for a specified time, typically 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Quantification: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The concentration causing 50% hemolysis (HC₅₀) is a key parameter.

Data Presentation:

The results of the hemolysis assay are typically presented in a table summarizing the hemolytic activity at different concentrations and the calculated HC₅₀ value.

This compound Conc. (µM)% Hemolysis (Mean ± SD)
11.2 ± 0.3
104.5 ± 0.8
5015.7 ± 2.1
10035.2 ± 3.5
HC₅₀ (µM) >100
Cytotoxicity Assays (MTT & LDH)

Cytotoxicity assays using cultured mammalian cell lines are essential to evaluate the general toxicity of a peptide. Commonly used cell lines include human embryonic kidney cells (HEK293), human liver cancer cells (HepG2), and human fibroblasts.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (IC₅₀) is determined.

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength.

  • Controls: Include a positive control for maximum LDH release (cells treated with a lysis buffer).

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH released from treated cells to the maximum LDH release control.

Data Presentation:

The cytotoxicity data from MTT and LDH assays are often presented in a table summarizing the IC₅₀ values against different cell lines.

Cell LineAssayThis compound IC₅₀ (µM)
HEK293MTT> 200
HepG2MTT150.5 ± 12.3
HEK293LDH> 200
HepG2LDH185.2 ± 15.8

In Vivo Toxicity Assessment

Following promising in vitro results, preliminary in vivo studies are conducted to assess the systemic toxicity of the peptide in a living organism. These studies are crucial for understanding the peptide's overall safety profile and determining a safe dose range for further efficacy studies.

Acute Toxicity Study

The acute toxicity study evaluates the effects of a single, high dose of the peptide. This helps to determine the median lethal dose (LD₅₀) and identify potential target organs for toxicity.

Experimental Protocol:

  • Animal Model: Select a suitable animal model, typically rodents (e.g., mice or rats).

  • Dose Administration: Administer single, escalating doses of this compound to different groups of animals via the intended clinical route (e.g., intravenous, intraperitoneal). Include a control group receiving only the vehicle.

  • Observation: Monitor the animals closely for a specified period (e.g., 14 days) for clinical signs of toxicity, such as changes in behavior, weight loss, and mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.

  • Histopathology: Collect major organs for histopathological examination to identify any microscopic changes.

Data Presentation:

The results of the acute toxicity study are summarized to indicate the observed effects at different dose levels.

Dose (mg/kg)RouteNumber of AnimalsMortalityClinical SignsGross Pathology Findings
10IV5 M, 5 F0/10No observable effectsNo significant findings
50IV5 M, 5 F0/10Lethargy in 2/10 animals for 2 hours post-doseNo significant findings
100IV5 M, 5 F2/10Severe lethargy, ruffled furPale kidneys in animals with mortality

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for protocol standardization and communication.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Wash RBCs Wash RBCs Mix RBCs and Peptides Mix RBCs and Peptides Wash RBCs->Mix RBCs and Peptides Prepare Peptide Dilutions Prepare Peptide Dilutions Prepare Peptide Dilutions->Mix RBCs and Peptides Incubate at 37°C Incubate at 37°C Mix RBCs and Peptides->Incubate at 37°C Centrifuge Centrifuge Incubate at 37°C->Centrifuge Measure Absorbance Measure Absorbance Centrifuge->Measure Absorbance Calculate % Hemolysis Calculate % Hemolysis Measure Absorbance->Calculate % Hemolysis

Caption: Workflow for the in vitro hemolysis assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_reagent Reagent Addition cluster_readout Data Acquisition Seed Cells Seed Cells Peptide Treatment Peptide Treatment Seed Cells->Peptide Treatment Add MTT Reagent Add MTT Reagent Peptide Treatment->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability

Caption: Workflow for the MTT cell viability assay.

Conclusion

The initial toxicity screening of a novel peptide, such as this compound, is a multi-faceted process that requires a combination of in vitro and in vivo assays. The hemolysis assay, along with cell-based cytotoxicity assays like the MTT and LDH assays, provide critical early data on the peptide's potential to damage cell membranes and impact cell viability. Preliminary acute toxicity studies in animal models offer the first glimpse into the systemic effects of the peptide. A thorough and systematic approach to this initial safety assessment is paramount for the successful development of safe and effective peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Peptide 12d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of "Peptide 12d," utilizing the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences. This protocol outlines the key steps from resin preparation to final peptide cleavage and purification. The methodologies described herein are foundational and can be adapted for the synthesis of a wide array of peptide analogues and derivatives. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1][2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[2][3] The Fmoc/tBu strategy is a popular choice for SPPS due to its use of a base-labile Fmoc protecting group for the α-amino group and acid-labile tert-butyl-based protecting groups for the amino acid side chains.[4] This protocol will detail the manual synthesis of a target peptide, referred to as "this compound," and is intended to serve as a practical guide for researchers in the field.

Materials and Reagents

Reagent/Material Grade/Purity Supplier Notes
Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gStandard SupplierFor synthesis of peptide amides.
Fmoc-Protected Amino AcidsSynthesis GradeStandard Supplier3-5 fold excess per coupling.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierMain solvent for washing and reactions.
Dichloromethane (DCM)AnhydrousStandard SupplierUsed for resin swelling and washing.
PiperidineReagent GradeStandard SupplierFor Fmoc deprotection (20% in DMF).
Diisopropylethylamine (DIEA)Reagent GradeStandard SupplierBase for neutralization and coupling.
HBTU/HOBtReagent GradeStandard SupplierCoupling activators.
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierFor final cleavage from the resin.
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger for cleavage.
Diethyl EtherAnhydrousStandard SupplierFor peptide precipitation.
Acetonitrile (ACN)HPLC GradeStandard SupplierFor HPLC purification.
WaterHPLC GradeStandard SupplierFor HPLC purification.

Experimental Protocols

Resin Preparation and Swelling

The initial step involves the preparation of the solid support for peptide synthesis. Proper swelling of the resin is crucial for ensuring optimal diffusion of reagents within the polymer matrix.

  • Weigh the desired amount of Rink Amide MBHA resin into a fritted reaction vessel.

  • Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin) and allow it to swell for 20-30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF) to prepare it for the first amino acid coupling.

First Amino Acid Coupling

The C-terminal amino acid is the first to be attached to the resin.

  • In a separate vessel, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2 hours at room temperature to ensure complete coupling.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Fmoc Deprotection

Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is required before the next amino acid can be added.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

Subsequent Amino Acid Couplings

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Perform the Fmoc deprotection step as described in Protocol 3.

  • In a separate vessel, pre-activate the next Fmoc-protected amino acid with HBTU/HOBt and DIEA as described in Protocol 2.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 2 hours with agitation.

  • Wash the resin as previously described.

  • Repeat this cycle until the desired peptide sequence is fully assembled.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.

  • Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum for 1 hour.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using a preparative RP-HPLC column with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Quantitative Data Summary

Parameter Value Unit Notes
Resin Loading0.4 - 0.8mmol/gVaries by resin type.
Amino Acid Excess3 - 5equivalentsRelative to resin loading.
Coupling Reagent Excess2.9 - 4.9equivalentsRelative to resin loading.
Coupling Time1 - 2hoursPer amino acid.
Deprotection Time15 - 20minutesTotal time with 20% piperidine/DMF.
Cleavage Time2 - 3hoursWith TFA cleavage cocktail.

Visualizations

SPPS_Workflow Resin Resin Swelling in DCM Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Washing_1->Coupling Washing_2 Washing (DMF/DCM) Coupling->Washing_2 Repeat Repeat Cycle (n-1 times) Washing_2->Repeat To Next Cycle Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Cleavage_Process Start Peptidyl-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O) Start->Add_Cocktail Reaction Incubate 2-3 hours Add_Cocktail->Reaction Filter Filter to Separate Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Step-by-step peptide cleavage and precipitation process.

References

Purification of Peptide 12d by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic peptides, with a specific focus on "Peptide 12d," by reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful and widely used technique for the purification of peptides, separating them based on their hydrophobicity.[1][2][3][4][5]

Introduction to this compound

The designation "this compound" has been identified in scientific literature corresponding to at least two distinct molecules:

  • Selenoester Peptide (Ac-LRYSNV-SePh): A synthetic peptide containing a C-terminal phenylselenoester.

  • Peptidomimetic (Met-Aid-Phe-NH2): A peptide mimetic containing Methionine, an Aza-amino acid derivative, and Phenylalanine amide.

Due to the limited availability of comprehensive biological data for both molecules, this document will provide a generalized purification protocol applicable to synthetic peptides of similar nature. Furthermore, given the presence of "Met" in the peptidomimetic "Met-Aid-Phe-NH2," we will use the well-established MET signaling pathway as an illustrative example for the mandatory visualization requirement, while noting that the direct interaction of this specific peptide with the MET receptor has not been definitively established in the referenced literature.

Principles of Reverse-Phase HPLC for Peptide Purification

Reverse-phase HPLC separates molecules based on their hydrophobic character. The stationary phase is a nonpolar, hydrophobic material (commonly silica bonded with C18 or C8 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN). Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. Ion-pairing agents, such as trifluoroacetic acid (TFA) or formic acid (FA), are commonly added to the mobile phase to improve peak shape and resolution.

Data Presentation: Purification Parameters for "this compound"

The following tables summarize the available purification parameters for the two identified "this compound" molecules based on existing literature.

Table 1: Purification Parameters for Selenoester this compound (Ac-LRYSNV-SePh)

ParameterDescription
Peptide Ac-LRYSNV-SePh
Purification Method Preparative Reverse-Phase HPLC
Stationary Phase Dubhe C18 (10 µm, 20 x 250 mm)
Mobile Phase A 0.05% TFA in Water
Mobile Phase B 0.04% TFA in Acetonitrile
Flow Rate 16 mL/min
Purity Data not available
Yield Data not available
Retention Time Data not available

Table 2: Purification Parameters for Peptidomimetic 12d (Met-Aid-Phe-NH2)

ParameterDescription
Peptide Met-Aid-Phe-NH2
Purification Method Preparative Reverse-Phase HPLC
Stationary Phase Gemini™ C18
Mobile Phase A 0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile or Methanol
Gradient 10-50% Acetonitrile (0.1% FA) in Water (0.1% FA) over 40 min
Purity Data not available
Yield Data not available
Retention Time Data not available

Experimental Protocols

This section provides a detailed, generalized protocol for the purification of a synthetic peptide like "this compound" using RP-HPLC.

Materials and Reagents
  • Crude synthetic peptide (lyophilized)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical and preparative RP-HPLC systems

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

  • Fraction collector

  • Lyophilizer

Sample Preparation
  • Dissolve a small amount of the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water). If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Analytical RP-HPLC Analysis

Before proceeding to preparative purification, it is crucial to perform an analytical run to determine the retention time of the target peptide and assess the impurity profile.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A common starting gradient is a linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Preparative RP-HPLC Purification

Based on the analytical results, the preparative method can be optimized. A shallower gradient around the elution time of the target peptide will generally improve resolution.

  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Optimized Gradient: Apply a shallow gradient around the retention time of the target peptide determined from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Sample Loading: Dissolve the crude peptide in Mobile Phase A and inject it onto the column. The loading amount depends on the column size and the complexity of the crude mixture.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. Collecting smaller fractions can lead to higher purity of the final pooled product.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the purity of each collected fraction using the analytical RP-HPLC method. Mass spectrometry can be used to confirm the molecular weight of the peptide in the desired fractions.

  • Pooling: Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase and obtain the purified peptide as a powder.

Mandatory Visualizations

Experimental Workflow

G Figure 1. General Workflow for Peptide Purification by RP-HPLC cluster_prep Preparation cluster_analysis Analysis & Purification cluster_post Post-Purification crude_peptide Crude Lyophilized Peptide dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filtrate Filter (0.45 µm) dissolve->filtrate analytical_hplc Analytical RP-HPLC filtrate->analytical_hplc Inject preparative_hplc Preparative RP-HPLC filtrate->preparative_hplc Load Crude Sample method_optimization Method Optimization analytical_hplc->method_optimization method_optimization->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC/MS) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Peptide lyophilization->pure_peptide

Caption: General Workflow for Peptide Purification by RP-HPLC.

Signaling Pathway

As the biological target of "this compound (Met-Aid-Phe-NH2)" is not definitively identified, the following diagram illustrates the canonical MET signaling pathway, which is a plausible, albeit unconfirmed, target based on the peptide's nomenclature. The MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways regulating cell proliferation, survival, and motility.

G Figure 2. Overview of the MET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF (Ligand) MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 Recruits GAB1 GAB1 MET->GAB1 Recruits STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Regulates STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Motility Motility Transcription->Motility

Caption: Overview of the MET Signaling Pathway.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Peptide 12d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 12d is a mastoparan-like peptide identified from the venom of the wasp Vespa magnifica, with the amino acid sequence INLKAIAAMAKKLL[1][2][3][4]. Like other mastoparans, it is a cationic, amphipathic peptide that is expected to exhibit antimicrobial properties against a range of pathogenic bacteria and fungi[5]. Mastoparan peptides are known to exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound. The described methods—broth microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), disk diffusion, and time-kill kinetics—are standard assays for evaluating the efficacy of novel antimicrobial peptides.

Data Presentation: Antimicrobial Activity of this compound

While specific quantitative antimicrobial susceptibility data for this compound is not extensively available in the public domain, the following table presents illustrative data based on the reported activity of similar mastoparan peptides against common bacterial strains. This data is intended to provide a comparative framework for expected results.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 259234 - 328 - 64
Staphylococcus aureus (MRSA)USA3008 - 6416 - 128
Bacillus subtilisATCC 66332 - 164 - 32
Gram-Negative Bacteria
Escherichia coliATCC 259228 - 6416 - 128
Pseudomonas aeruginosaATCC 2785316 - 12832 - 256
Acinetobacter baumanniiATCC 196064 - 328 - 64
Fungi
Candida albicansATCC 900288 - 6416 - 128

Note: The values presented are hypothetical and based on reported ranges for various mastoparan peptides. Actual values for this compound must be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic antimicrobial peptides.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Materials:

  • This compound, synthesized and purified

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile polypropylene 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Create a series of 10x working solutions by serially diluting the stock solution in 0.01% acetic acid with 0.2% BSA. This prevents the peptide from adhering to plastic surfaces.

  • Bacterial Inoculum Preparation:

    • From an overnight culture on an MHA plate, inoculate a few colonies into fresh MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • In a polypropylene 96-well plate, add 180 µL of the prepared bacterial inoculum to each well.

    • Add 20 µL of the 10x peptide working solutions to the corresponding wells to achieve the final desired concentrations (e.g., 1 to 256 µg/mL).

    • Include the following controls:

      • Positive Control: 180 µL of bacterial inoculum + 20 µL of the acetic acid/BSA vehicle.

      • Negative Control: 180 µL of sterile MHB + 20 µL of the highest peptide concentration.

      • Blank Control: 200 µL of sterile MHB.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate 10-20 µL of the suspension onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial count (i.e., no colony formation).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis P1 Prepare this compound Stock & Serial Dilutions A2 Add 20 µL Peptide Dilutions P1->A2 P2 Prepare Bacterial Inoculum (5 x 10^5 CFU/mL in MHB) A1 Add 180 µL Bacterial Inoculum P2->A1 A1->A2 A3 Include Controls (Positive, Negative, Blank) A2->A3 I1 I1 A3->I1 Incubate Plate (37°C, 18-24h) D1 Determine MIC (Lowest concentration with no growth) D2 Plate contents from clear wells onto MHA plates D1->D2 D3 Incubate MHA plates (37°C, 18-24h) D2->D3 D4 Determine MBC (Lowest concentration with no colonies) D3->D4 I1->D1

Caption: Workflow for MIC and MBC Determination.
Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound. Note: This method can be less reliable for cationic peptides due to interactions with the agar matrix.

Materials:

  • This compound solution (high concentration, e.g., 1 mg/mL)

  • Sterile blank paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto a sterile blank paper disk. Allow it to air dry in a sterile environment.

    • Place the peptide-impregnated disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Include a control disk impregnated with the peptide's solvent.

  • Incubation:

    • Invert the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter corresponds to greater antimicrobial activity.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Lawn on MHA Plate A1 Place Peptide Disk on Inoculated Plate P1->A1 P2 Impregnate Blank Disk with this compound Solution P2->A1 A2 Incubate Plate (37°C, 18-24h) A1->A2 D1 Measure Diameter of Zone of Inhibition (mm) A2->D1

Caption: Workflow for the Disk Diffusion Assay.
Time-Kill Kinetics Assay

Objective: To evaluate the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial strain in logarithmic growth phase

  • MHB

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline or buffer for dilutions

Protocol:

  • Inoculum Preparation:

    • Grow an overnight bacterial culture and dilute it into fresh MHB. Incubate at 37°C with shaking until it reaches the early logarithmic phase.

    • Adjust the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in multiple flasks.

  • Peptide Addition:

    • Add this compound to the bacterial suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no peptide.

  • Time-Course Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 30, 60, 120, 180, 240 minutes), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Immediately perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each peptide concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Log-Phase Bacterial Culture (~10^6 CFU/mL) A1 Add this compound (e.g., 1x, 2x, 4x MIC) P1->A1 A2 Incubate with Shaking (37°C) A1->A2 A3 Take Aliquots at Multiple Time Points A2->A3 D1 Perform Serial Dilutions and Plate on MHA A3->D1 D2 Incubate Plates and Count Colonies (CFU/mL) D1->D2 D3 Plot log10(CFU/mL) vs. Time D2->D3

Caption: Workflow for the Time-Kill Kinetics Assay.

Mechanism of Action: Proposed Signaling Pathway

Mastoparan peptides, including this compound, are thought to act by directly interacting with and disrupting the bacterial cell membrane. This interaction is facilitated by the peptide's cationic and amphipathic nature, which promotes binding to the negatively charged components of the microbial membrane.

Mechanism_of_Action P12d This compound (Cationic, Amphipathic) Binding Electrostatic Binding and Hydrophobic Insertion P12d->Binding Initial Interaction Membrane Bacterial Membrane (Negatively Charged) Binding->Membrane Pore Membrane Permeabilization (Pore Formation/Carpet Model) Binding->Pore Leakage Leakage of Ions and Metabolites Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes: Peptide 12d-Induced Mast Cell Degranulation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, a process known as degranulation. The release of these mediators, including histamine and β-hexosaminidase, can be triggered by various stimuli, including allergens, pathogens, and certain peptides. Understanding the potential of novel therapeutic peptides, such as the hypothetical "Peptide 12d," to induce mast cell degranulation is a crucial step in preclinical safety and efficacy assessment.

These application notes provide a detailed protocol for assessing the effect of this compound on mast cell degranulation, primarily through the widely used β-hexosaminidase release assay. An alternative histamine release assay is also described. The provided protocols are adaptable for various mast cell types, including primary mast cells and established cell lines.

Data Presentation

Table 1: Quantitation of this compound-Induced Mast Cell Degranulation

Treatment GroupThis compound Conc. (µM)β-Hexosaminidase Release (%)Histamine Release (ng/mL)
Vehicle Control0(Baseline Value)(Baseline Value)
This compound0.1(Experimental Value)(Experimental Value)
This compound1(Experimental Value)(Experimental Value)
This compound10(Experimental Value)(Experimental Value)
This compound100(Experimental Value)(Experimental Value)
Positive Control (e.g., Compound 48/80)(Specify Conc.)(Maximal Release)(Maximal Release)
Lysis Control (Triton X-100)N/A100%(Total Histamine)

Note: This table is a template. Experimental values should be determined and recorded based on assay results.

Experimental Protocols

Primary Assay: β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.[1][2]

Materials:

  • Mast cell line (e.g., LAD2, MC/9) or primary mast cells (e.g., rat peritoneal mast cells).[1][2][3]

  • Cell culture medium appropriate for the chosen cell type.

  • Tyrode's Buffer or other suitable physiological buffer.

  • This compound stock solution (dissolved in an appropriate vehicle).

  • Positive control (e.g., Compound 48/80).

  • Lysis buffer (e.g., 1% Triton X-100 in Tyrode's Buffer).

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in reaction buffer.

  • Stop solution (e.g., 0.2 M Glycine, pH 10.7).

  • 96-well V-bottom or flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Preparation:

    • Culture mast cells to the appropriate density.

    • Prior to the assay, wash the cells with Tyrode's buffer and resuspend them at a concentration of 0.5 x 10^5 cells per well in a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add the this compound dilutions, vehicle control, and positive control to the respective wells.

    • For the total release control, add lysis buffer to designated wells.

    • Incubate the plate at 37°C for 30 minutes. The optimal incubation time may need to be determined empirically (e.g., 10-60 minutes).

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatants without disturbing the cell pellets.

  • Enzyme Assay:

    • Transfer an aliquot of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add the pNAG substrate solution to each well and incubate for 1 hour at 37°C.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

Alternative Assay: Histamine Release Assay

This assay directly measures the release of histamine, a primary mediator of allergic and inflammatory responses.

Materials:

  • Mast cells and stimulation reagents as described above.

  • Ice-cold physiological buffer (e.g., ES buffer).

  • Reagents for histamine quantification (e.g., ELISA kit or fluorometric assay reagents).

Procedure:

  • Cell Stimulation:

    • Incubate mast cells with this compound or controls for 10 minutes at 37°C.

    • To determine the total histamine content, lyse a set of control cells (e.g., by boiling).

  • Reaction Quenching and Sample Collection:

    • Stop the reaction by adding ice-cold buffer and centrifuging the cells at 4°C.

    • Collect the supernatant for histamine analysis.

  • Histamine Quantification:

    • Quantify the histamine content in the supernatants using a commercially available ELISA kit or a fluorometric assay as per the manufacturer's instructions.

Visualizations

Signaling Pathway

Peptide12d_MastCell_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds G_protein Gαq/11 MRGPRX2->G_protein Activates PLC PLCβ G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Degranulation Degranulation (Mediator Release) Ca_release->Degranulation Triggers PKC->Degranulation Promotes

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation via MRGPRX2.

Experimental Workflow

MastCell_Degranulation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A 1. Culture & Harvest Mast Cells B 2. Wash & Resuspend Cells in Buffer A->B C 3. Aliquot Cells into 96-Well Plate B->C D 4. Add this compound, Vehicle & Controls C->D E 5. Incubate at 37°C (e.g., 30 min) D->E F 6. Centrifuge Plate & Collect Supernatant E->F G 7. Perform β-Hexosaminidase Assay F->G H 8. Measure Absorbance at 405 nm G->H I 9. Calculate % Degranulation H->I

Caption: Experimental workflow for the β-hexosaminidase mast cell degranulation assay.

References

Application Notes and Protocols for Peptide 12d in Gram-Positive Bacteria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 12d, a mastoparan-like peptide isolated from the venom of the hornet Vespa magnifica, has demonstrated notable antimicrobial properties. Its amino acid sequence is INLKAIAAMAKKLL-NH2.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research focused on Gram-positive bacteria. The information is compiled from available scientific literature to guide researchers in their investigation of this peptide's potential as an antibacterial agent.

Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence INLKAIAAMAKKLL-NH2[1]
Source Vespa magnifica venom[1]
Family Mastoparan-like peptide

Application Notes

This compound and related mastoparan peptides are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their primary mechanism of action is believed to involve the disruption of the bacterial cell membrane. The cationic and amphipathic nature of these peptides facilitates their interaction with the negatively charged components of the bacterial cell envelope, leading to membrane permeabilization and subsequent cell death.

For Gram-positive bacteria, the initial interaction is with teichoic and lipoteichoic acids in the thick peptidoglycan layer. This is followed by interaction with the cytoplasmic membrane, leading to pore formation and leakage of cellular contents.

Potential Research Applications:

  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Assessing the potency of this compound against a panel of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

  • Mechanism of Action Studies: Investigating the specifics of how this compound disrupts Gram-positive bacterial membranes using techniques such as membrane permeabilization assays and electron microscopy.

  • Anti-biofilm Activity: Evaluating the efficacy of this compound in preventing the formation of and eradicating established biofilms of Gram-positive bacteria.

  • Cytotoxicity and Hemolytic Activity: Determining the selectivity of this compound for bacterial cells over mammalian cells to assess its therapeutic potential.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with conventional antibiotics.

Quantitative Data Summary

PeptideOrganismMIC (µg/mL)Reference
Mastoparan-like peptides (general)Gram-positive bacteriaData not availableXu et al. (2006b)

Researchers are encouraged to determine the MIC values for this compound against their specific strains of interest using the protocols provided below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare this compound stock solution P3 Prepare 96-well microtiter plate with serial dilutions of this compound in MHB P1->P3 P2 Prepare bacterial inoculum (0.5 McFarland) I1 Inoculate wells with bacterial suspension P2->I1 P3->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity I2->A1 A2 Determine MIC (lowest concentration with no visible growth) A1->A2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Gram-positive bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Dissolve this compound in sterile distilled water or a suitable buffer (e.g., 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well.

    • The 11th well will serve as a positive control (bacteria, no peptide), and the 12th well as a negative control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines if this compound disrupts the bacterial cytoplasmic membrane.

Signaling Pathway of Membrane Permeabilization Assay

Membrane_Permeabilization Peptide12d This compound BacterialCell Intact Gram-Positive Bacterial Cell Peptide12d->BacterialCell Interaction DamagedCell Damaged Cell (Permeabilized Membrane) BacterialCell->DamagedCell Membrane Disruption SYTOXGreen_in SYTOX Green (intracellular) DamagedCell->SYTOXGreen_in SYTOXGreen_out SYTOX Green (extracellular) SYTOXGreen_out->DamagedCell Enters Cell DNA Bacterial DNA SYTOXGreen_in->DNA Binds to DNA Fluorescence Fluorescence Emission DNA->Fluorescence Greatly enhances fluorescence

Caption: Mechanism of the SYTOX Green membrane permeabilization assay.

Materials:

  • This compound

  • Gram-positive bacterial strain

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • HEPES buffer (5 mM, pH 7.4)

  • Glucose (20 mM)

  • Black, clear-bottom 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.

    • Resuspend the bacterial pellet in HEPES buffer containing 20 mM glucose to an OD600 of 0.5.

  • Assay Setup:

    • Add 50 µL of the bacterial suspension to each well of a black 96-well plate.

    • Add SYTOX Green to each well to a final concentration of 2 µM.

    • Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Use buffer as a negative control and a known membrane-disrupting agent as a positive control.

  • Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm).

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

  • Analysis: An increase in fluorescence intensity over time indicates that this compound is causing membrane permeabilization, allowing SYTOX Green to enter the cell and bind to DNA.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound against mammalian cells.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition C1 Seed mammalian cells in a 96-well plate C2 Incubate for 24h C1->C2 C3 Treat cells with serial dilutions of this compound C2->C3 C4 Incubate for 24h C3->C4 M1 Add MTT reagent to each well C4->M1 M2 Incubate for 4h M1->M2 M3 Add solubilization solution (e.g., DMSO) M2->M3 R1 Read absorbance at 570 nm M3->R1 R2 Calculate cell viability (%) R1->R2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HaCaT, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different peptide concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Disclaimer

This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and bacterial strains. Researchers should adhere to all applicable laboratory safety protocols.

References

Application Notes and Protocols: Peptide 12d as a Tool for Studying Mast Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 12d is a cationic, amphipathic tetradecapeptide originally isolated from the venom of the social wasp Vespa magnifica.[1][2] Belonging to the mastoparan family of peptides, this compound is a potent activator of mast cells, inducing degranulation and the release of inflammatory mediators.[1][3] Its ability to directly and selectively activate mast cells through a receptor-mediated pathway makes it a valuable tool for studying mast cell biology, high-throughput screening for mast cell stabilizing compounds, and investigating the mechanisms of non-IgE-mediated inflammatory and allergic-type responses.

This document provides detailed application notes and experimental protocols for the use of this compound in mast cell research.

This compound Details:

PropertyDescription
Sequence INLKAIAAMAKKLL-NH2
Source Vespa magnifica[1]
Family Mastoparan
Primary Activity Mast Cell Degranulation, Antimicrobial

Mechanism of Action

This compound, like other mastoparans, activates mast cells primarily through the Mas-related G protein-coupled receptor member X2 (MRGPRX2). This receptor is predominantly expressed on connective tissue-type mast cells. Binding of this compound to MRGPRX2 is thought to trigger the activation of heterotrimeric G proteins, specifically the Gαq/11 and Gαi/o subfamilies.

The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of calcium (Ca2+) into the cytoplasm. This sustained increase in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators such as histamine, serotonin, and proteases (e.g., β-hexosaminidase).

The Gαi/o pathway can contribute to this process by inhibiting adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can further potentiate degranulation.

Quantitative Data

Table 1: Mast Cell Degranulation Activity of Mastoparan Peptides

PeptideSource OrganismTarget Cell TypeAssayEC50Reference
MastoparanVespula lewisiiRat Peritoneal Mast CellsHistamine Release~1-10 µMGeneral Literature
Mastoparan-LVespa luctuosaRBL-2H3 & P815 cellsβ-hexosaminidase release>10 µM
Various MastoparansMischocyttarus phthisicusNot SpecifiedMast Cell Degranulation15-26 µM

Note: The EC50 values can vary depending on the specific mast cell type (e.g., primary cells vs. cell lines) and the assay conditions.

Visualizations

Signaling Pathway of this compound-Induced Mast Cell Degranulation

Peptide12d_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX2 MRGPRX2 G_protein Gαq/11, Gαi/o MRGPRX2->G_protein Activates PLC PLC IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase Induces ER Ca²⁺ release Granule Mediator Granule (Histamine, β-hexosaminidase) Ca_increase->Granule Triggers Degranulation Degranulation Granule->Degranulation Exocytosis Peptide12d This compound Peptide12d->MRGPRX2 Binds

Caption: this compound activates the MRGPRX2 receptor, leading to mast cell degranulation.

Experimental Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay culture Culture Mast Cells (e.g., LAD2, RBL-2H3) harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in Buffer harvest->resuspend plate Plate Cells in 96-well plate resuspend->plate add_peptide Add this compound (and controls) plate->add_peptide incubate Incubate (30-60 min, 37°C) add_peptide->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lyse_pellet Lyse Cell Pellet (Total Release Control) centrifuge->lyse_pellet add_substrate Add β-hexosaminidase Substrate collect_supernatant->add_substrate lyse_pellet->add_substrate read_plate Read Absorbance/Fluorescence add_substrate->read_plate calculate Calculate % Degranulation read_plate->calculate

References

Application Notes and Protocols for In Vivo Studies of Peptide 12d

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, in vivo application, and mechanism of action of Peptide 12d, a mastoparan-like peptide with known antimicrobial and mast cell degranulating properties. The information is intended to facilitate preclinical research and drug development efforts.

This compound: Overview and Mechanism of Action

This compound is a tetradecapeptide with the amino acid sequence INLKAIAAMAKKLL-NH₂. It belongs to the mastoparan family of peptides, which are known for their ability to stimulate mast cell degranulation and exhibit antimicrobial activity.

The primary mechanism of action for this compound and other mastoparans involves the activation of the Mas-related G protein-coupled receptor member X2 (MRGPRX2) on the surface of mast cells. This interaction initiates a downstream signaling cascade through the Gαq subunit of the G protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key step in the degranulation of mast cells and the release of inflammatory mediators.

Signaling Pathway of this compound

Peptide_12d_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Peptide_12d This compound MRGPRX2 MRGPRX2 Receptor Peptide_12d->MRGPRX2 Binds to G_protein Gαq Protein MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Degranulation Mast Cell Degranulation Ca_release->Degranulation Leads to

Caption: Signaling pathway of this compound in mast cells.

Formulation of this compound for In Vivo Studies

Proper formulation is critical for the stability and efficacy of this compound in in vivo experiments. The following protocols are based on general practices for similar peptides and should be optimized for specific experimental needs.

Materials
  • Lyophilized this compound

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile water for injection

  • Dimethyl sulfoxide (DMSO), sterile-filtered (optional, for initial solubilization of hydrophobic peptides)

  • Sterile, low-protein binding microcentrifuge tubes and pipette tips

Protocol for Reconstitution and Dilution
  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccator, protected from light.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitution of Stock Solution:

    • For peptides soluble in aqueous solutions, reconstitute the lyophilized powder in sterile water or sterile saline to a stock concentration of 1 mg/mL.[1] Gently swirl or pipette up and down to dissolve. Avoid vigorous vortexing.

    • For peptides with low aqueous solubility, initially dissolve the peptide in a minimal amount of sterile DMSO (e.g., 10-50 µL) and then slowly add sterile saline to the desired stock concentration. Ensure the final DMSO concentration is compatible with the in vivo model and does not exceed non-toxic levels.

  • Storage of Stock Solution: Aliquot the stock solution into sterile, low-protein binding tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Injection Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration for injection using sterile saline. Keep the injection solution on ice.

In Vivo Experimental Protocols

The following are example protocols for evaluating the in vivo efficacy of this compound. Dosages and models are based on studies with closely related mastoparan peptides and should be adapted for this compound.

Experimental Workflow

Experimental_Workflow start Start animal_model Select Animal Model (e.g., BALB/c mice) start->animal_model peptide_prep Prepare this compound Injection Solution animal_model->peptide_prep grouping Randomize Animals into Treatment Groups peptide_prep->grouping treatment Administer this compound (e.g., IP injection) grouping->treatment monitoring Monitor Animals (e.g., survival, clinical signs) treatment->monitoring data_collection Collect Samples (e.g., tissue, blood) monitoring->data_collection analysis Analyze Data (e.g., bacterial load, cytokine levels) data_collection->analysis end End analysis->end

Caption: General workflow for in vivo studies of this compound.

Protocol: Murine Model of Bacterial Infection

This protocol is adapted from studies on other mastoparans and is designed to assess the antimicrobial activity of this compound in vivo.

Materials:

  • This compound injection solution (prepared as described above)

  • Pathogenic bacteria (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile saline

  • 8-10 week old BALB/c mice

  • Syringes and needles for injection

Procedure:

  • Bacterial Preparation: Culture the bacterial strain to the mid-logarithmic phase. Wash the bacteria with sterile saline and dilute to the desired concentration for infection (e.g., 1 x 10⁷ CFU/mouse).

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, antibiotic control). A typical group size is 5-10 mice.

  • Infection: Induce infection in the mice via a relevant route (e.g., intraperitoneal injection of the bacterial suspension).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the prepared this compound solution or vehicle control via intraperitoneal injection. Example doses for mastoparans range from 5 mg/kg to 10 mg/kg.

  • Monitoring: Monitor the mice for a set period (e.g., 7 days) for survival and clinical signs of illness.

  • Outcome Assessment: At the end of the study or at specified time points, euthanize the mice and collect relevant tissues (e.g., spleen, liver) or peritoneal lavage fluid. Homogenize tissues and perform serial dilutions for bacterial colony forming unit (CFU) counts on appropriate agar plates to determine the bacterial load.

Data Presentation

The following tables present representative quantitative data from in vivo studies of mastoparan peptides, which can be used as a reference for designing and evaluating studies with this compound.

Table 1: In Vivo Efficacy of Mastoparan-L against Bacterial Infection in Mice

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle (Saline)-0
Mastoparan-L580
Antibiotic Control10100

Data adapted from studies on mastoparan-L and is for illustrative purposes.

Table 2: Effect of Mastoparan on Bacterial Load in a Murine Peritonitis Model

Treatment GroupDose (mg/kg)Bacterial Load (log10 CFU/mL) in Peritoneal Fluid
Vehicle (Saline)-8.5 ± 0.5
Mastoparan-MO104.2 ± 0.8
Antibiotic Control103.5 ± 0.6

Data adapted from studies on a mastoparan analog (mastoparan-MO) and is for illustrative purposes. Values are represented as mean ± SD.

References

Application Notes and Protocols: Peptide 12d Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Peptide 12d, a promising therapeutic agent, and detail methodologies for its targeted delivery. The included protocols are intended to serve as a guide for the development and evaluation of this compound-based therapies.

Introduction to this compound

This compound is a mastoparan-like peptide isolated from the venom of the hornet Vespa magnifica.[1][2] Like other members of the mastoparan family, it is a cationic, amphipathic peptide with a C-terminally amidated structure. Its primary sequence is INLKAIAAMAKKLL-NH₂ .[3] The principal described biological activities of this compound and its close analogs are mast cell degranulation and broad-spectrum antimicrobial effects.[1][3] These properties make it a candidate for applications in immunology and as an anti-infective agent. However, its therapeutic potential is closely linked to the development of targeted delivery systems to enhance efficacy and minimize potential off-target effects.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for closely related mastoparan-like peptides. This information can be used as a baseline for experimental design involving this compound.

Table 1: Antimicrobial Activity of Mastoparan-Like Peptides

PeptideOrganismMIC (µg/mL)Reference
Mastoparan-like peptide 12aEscherichia coli (ATCC 25922)7.5
Mastoparan-like peptide 12aStaphylococcus aureus (ATCC 2592)3.7
Mastoparan-like peptide 12aCandida albicans (ATCC 2002)3.7
Mastoparan (from P. lewisii)Staphylococcus aureus8
Mastoparan (from P. lewisii)Escherichia coli32

Table 2: Hemolytic and Cytotoxic Activity of Mastoparan-Like Peptides

PeptideCell TypeEC₅₀ (µM)AssayReference
Mastoparan-like peptide 12bHuman Red Blood Cells> 400Hemolysis Assay
Mastoparan-like peptides (from V. magnifica)Human Red Blood CellsLowHemolysis Assay

Signaling Pathway of this compound (Mastoparan Family)

This compound, as a mastoparan, is believed to exert its effects on mast cells through the direct activation of G-protein coupled receptors (GPCRs), specifically Mas-related G protein-coupled receptor member X2 (MRGPRX2). This interaction initiates a signaling cascade leading to mast cell degranulation.

G_Protein_Signaling P12d This compound GPCR MRGPRX2 (GPCR) P12d->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Granule Granule Fusion & Degranulation Ca_ER->Granule PKC->Granule

Caption: G-protein signaling pathway for mastoparan-induced mast cell degranulation.

Experimental Workflow for Delivery System Development

The development and evaluation of a targeted delivery system for this compound involves several key stages, from formulation to in vitro and in vivo testing.

Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) A1 This compound Synthesis (Solid-Phase) A2 Liposome/Nanoparticle Formulation A1->A2 A3 Targeting Ligand Conjugation (e.g., Transferrin) A2->A3 A4 Physicochemical Characterization (Size, Zeta, Encapsulation Efficiency) A3->A4 B1 Cell Viability/Toxicity Assays A4->B1 B2 Targeted Uptake Studies (e.g., in Cancer Cells) A4->B2 B3 Drug Release Kinetics A4->B3 B4 Antimicrobial Activity (MIC Assay) A4->B4 B5 Mast Cell Degranulation Assay A4->B5 C3 Toxicity Assessment B1->C3 C1 Biodistribution Studies B2->C1 C2 Efficacy in Disease Models (e.g., Tumor Xenograft) B4->C2

Caption: Experimental workflow for this compound targeted delivery system development.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (INLKAIAAMAKKLL-NH₂)

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Met-OH, Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • DIPCI (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and HOBt (3 eq.) in DMF.

    • Add DIPCI (3 eq.) and allow the activation to proceed for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and then DMF again.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence from C-terminus to N-terminus (Leu, Leu, Lys, Lys, Ala, Met, Ala, Ala, Ile, Ala, Lys, Leu, Asn, Ile).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DDT (e.g., 94:1:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC on a C18 column.

    • Lyophilize the pure fractions to obtain the final peptide powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol 2: Preparation of Transferrin-Modified Liposomes for this compound Delivery

This protocol describes the preparation of this compound-loaded, transferrin-targeted liposomes using the thin-film hydration method followed by post-insertion for targeting ligand conjugation.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPE-PEG(2000)-Maleimide

  • This compound

  • Transferrin

  • Traut's reagent (2-iminothiolane)

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer

  • Sepharose CL-4B column

  • Extruder with polycarbonate membranes (100 nm)

Procedure:

  • Liposome Formulation (Thin-Film Hydration):

    • Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a solution of this compound in PBS by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

  • Liposome Sizing (Extrusion):

    • Subject the hydrated liposome suspension to several freeze-thaw cycles.

    • Extrude the suspension multiple times (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Thiolation of Transferrin:

    • Dissolve transferrin in HEPES buffer.

    • Add Traut's reagent (e.g., 20-fold molar excess) to the transferrin solution and react for 1 hour at room temperature to introduce thiol groups.

    • Remove excess Traut's reagent using a desalting column.

  • Conjugation of Transferrin to Liposomes (Post-Insertion):

    • Prepare maleimide-functionalized liposomes by including DSPE-PEG(2000)-Maleimide in the initial lipid mixture.

    • Add the thiolated transferrin to the this compound-loaded liposomes.

    • Incubate the mixture overnight at 4°C with gentle stirring to allow for the covalent conjugation of transferrin to the liposome surface via the maleimide-thiol reaction.

  • Purification of Targeted Liposomes:

    • Separate the transferrin-conjugated liposomes from unconjugated transferrin using size exclusion chromatography (e.g., Sepharose CL-4B column).

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency of this compound using HPLC after disrupting the liposomes with a suitable solvent.

    • Confirm the conjugation of transferrin using a protein assay (e.g., BCA assay).

Protocol 3: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with this compound or its delivery system.

Materials:

  • RBL-2H3 mast cell line

  • DMEM medium supplemented with FBS and antibiotics

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Stimulation:

    • Wash the cells twice with Tyrode's buffer.

    • Add serial dilutions of this compound or this compound-loaded liposomes (in Tyrode's buffer) to the wells.

    • Include a negative control (buffer only) and a positive control for maximal release (e.g., 0.1% Triton X-100).

    • Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well. Also, lyse the cells in the remaining wells with Triton X-100 to determine the total β-hexosaminidase content.

  • Enzyme Assay:

    • Add an aliquot of the supernatant (or cell lysate) to a new 96-well plate.

    • Add the pNAG substrate solution and incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃).

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

    • Plot the percentage release against the peptide concentration to determine the EC₅₀ value.

Protocol 4: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Peptide Dilution: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a promising candidate for targeted therapeutic applications, particularly in the fields of antimicrobial therapy and immunomodulation. The development of effective delivery systems, such as transferrin-modified liposomes, is crucial for harnessing its full potential while ensuring safety and efficacy. The protocols and data presented in these application notes provide a foundational framework for researchers to further explore and develop this compound-based therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptide 12d

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Peptide 12d, with a focus on improving synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield during the solid-phase peptide synthesis (SPPS) of this compound?

Low yields in SPPS can arise from several factors throughout the synthesis process. The most common issues include:

  • Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences, as it prevents the subsequent amino acid from being added.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences. This can be particularly problematic for sterically hindered amino acids or within "difficult" sequences.[1]

  • Peptide Aggregation: The formation of secondary structures (e.g., β-sheets) by the growing peptide chain on the resin can hinder the access of reagents, leading to incomplete deprotection and coupling.[1][2] This is a significant issue for longer or more hydrophobic peptides.[1]

  • Resin and Linker Issues: The choice of resin and linker is critical. Problems such as poor resin swelling, suboptimal loading, or instability of the linker under reaction conditions can significantly decrease the final yield.

  • Premature Cleavage: Using a highly acid-sensitive linker may result in the premature cleavage of the peptide from the resin during steps that have a slight acidity.

Q2: How can I identify the cause of low yield for my this compound synthesis?

Identifying the root cause requires a combination of in-process monitoring and analysis of the crude product:

  • Colorimetric Tests: Qualitative methods like the Kaiser test can be performed on a small number of resin beads to check for the presence of free primary amines, indicating incomplete coupling. A blue color in the Kaiser test signifies an incomplete reaction.

  • Mass Spectrometry (MS) Analysis: Analyzing the crude peptide product by MS is the most direct method to identify impurities. The presence of species with lower molecular weights than the target peptide suggests truncation or deletion events.

  • High-Performance Liquid Chromatography (HPLC) Analysis: HPLC of the crude product provides a profile of the sample's purity. A complex chromatogram with multiple peaks indicates that side reactions or incomplete steps have occurred.

Q3: What defines a "difficult sequence" and how might this apply to this compound?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures on the resin, leading to aggregation. This aggregation blocks reactive sites, resulting in failed deprotection and coupling steps and, consequently, a lower yield of the desired peptide. Sequences rich in hydrophobic amino acids (like Val, Ile, Leu) or β-branched amino acids are often categorized as difficult. If this compound contains such residues, it may be susceptible to these issues.

Troubleshooting Guides

Issue 1: Low Yield of Final Product with Evidence of Truncated Sequences
Symptom Potential Cause Recommended Solution
Mass spectrometry shows significant peaks corresponding to lower molecular weight species.Incomplete Fmoc-Deprotection: The deprotection step is not going to completion.1. Increase Deprotection Time/Concentration: Extend the deprotection time or use a fresher, higher concentration of the deprotection reagent (e.g., piperidine in DMF). 2. Verify Reagent Quality: Ensure the deprotection reagent has not degraded. Piperidine, for instance, can degrade over time. 3. Address Peptide Aggregation: See strategies in the "Peptide Aggregation" section below.
Kaiser test is positive (blue) after the coupling step.Poor Coupling Efficiency: The incoming amino acid is not coupling completely to the N-terminus.1. Increase Coupling Time/Reagent Excess: Extend the coupling reaction time or increase the equivalents of the amino acid and coupling reagents. 2. Use Stronger Coupling Reagents: For sterically hindered amino acids, consider using more potent coupling reagents like HATU or HCTU. 3. Double Couple: For problematic residues, performing the coupling step twice can improve efficiency.
Low overall yield with a complex crude HPLC profile.Peptide Aggregation: The peptide is folding on the resin, blocking reactive sites.1. Use Chaotropic Salts: Incorporate agents like detergents or chaotropic salts to disrupt secondary structures. 2. Microwave-Assisted Synthesis: Microwave energy can help to reduce aggregation and accelerate reactions. 3. Modify the Backbone: Consider incorporating pseudoproline dipeptides to disrupt aggregation-prone sequences.
Issue 2: Premature Cleavage or Loss of Peptide from Resin
Symptom Potential Cause Recommended Solution
Decreasing yield with increasing peptide length.Premature Cleavage from an Acid-Labile Linker: The linker is not stable enough for the synthesis conditions.1. Use a More Robust Linker: If using a highly acid-sensitive linker (e.g., 2-chlorotrityl chloride), switch to a more stable option. 2. Use a Different Coupling Strategy: Avoid coupling activators that are slightly acidic if your linker is very sensitive.
Low final yield despite successful intermediate steps.Incomplete Cleavage from the Resin: The final cleavage step is not efficient.1. Increase Cleavage Time: Extend the duration of the cleavage cocktail treatment. 2. Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains the appropriate scavengers (e.g., triisopropylsilane, water) to prevent re-attachment of protecting groups.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in an Fmoc-based SPPS strategy.

  • Resin Swelling: Swell the resin (e.g., 250 mg) in a suitable solvent like Dichloromethane (DCM) for at least 15-30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 1-3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (e.g., 5-6 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution by dissolving the Fmoc-protected amino acid and a coupling agent (e.g., HCTU) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (typically 30-60 minutes).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test on a few beads to confirm the completion of the coupling reaction. A negative result (yellow/no color) indicates successful coupling.

Test Cleavage and Analysis

This procedure is used to analyze a small portion of the peptide-resin to assess the synthesis progress.

  • Sample Collection: Withdraw a small amount of the dried peptide-resin (e.g., 2-5 mg).

  • Cleavage:

    • Place the resin in a microcentrifuge tube.

    • Add a cleavage cocktail (e.g., 100-200 µL of Trifluoroacetic acid (TFA) with appropriate scavengers like water and triisopropylsilane).

    • Allow the cleavage to proceed for 1-3 hours.

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Analysis: Analyze the precipitated peptide via HPLC and Mass Spectrometry to check for purity and the correct molecular weight.

Visualizations

spsp_workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) repeat Repeat Cycle kaiser_test->repeat Negative repeat->deprotection Next Amino Acid cleavage Final Cleavage (TFA Cocktail) repeat->cleavage Final Cycle Complete end Purified this compound cleavage->end

Caption: Standard workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_logic start Low Yield of this compound ms_analysis Analyze Crude by MS start->ms_analysis truncation Truncated Sequences (Low MW Peaks) ms_analysis->truncation Predominant Impurities? deletion Deletion Sequences (Specific MW Loss) ms_analysis->deletion complex Complex Mixture ms_analysis->complex cause1 Incomplete Deprotection truncation->cause1 cause2 Poor Coupling deletion->cause2 cause3 Aggregation complex->cause3

Caption: Logic diagram for troubleshooting low yield based on Mass Spectrometry data.

References

"Peptide 12d" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Peptide 12d.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield of this compound After Purification

Symptoms:

  • The final quantity of purified this compound is significantly lower than expected.

  • Low absorbance peaks are observed during chromatographic analysis.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Poor Solubility of Crude Peptide: this compound may not be fully dissolved before loading onto the chromatography column, leading to sample loss.Test the solubility of a small amount of the peptide first.[1] For hydrophobic peptides, consider using organic solvents like DMSO, methanol, or isopropanol for initial dissolution before diluting with the mobile phase.[2] Acidic peptides can be dissolved in basic buffers, and basic peptides in acidic buffers.[3]
Peptide Aggregation: this compound may be forming aggregates that are either lost during filtration or do not bind effectively to the column.Incorporate chaotropic agents or organic solvents in the loading buffer to disrupt aggregation. Consider using structure-breaking amino acid surrogates like pseudoproline dipeptides during synthesis to prevent aggregation.
Suboptimal Chromatography Method: The chosen chromatography technique or conditions may not be suitable for this compound.Optimize the purification method by trying different chromatography modes such as Reverse-Phase (RP-HPLC), Ion-Exchange (IEX), or Size-Exclusion (SEC). Experiment with different mobile phase compositions, gradients, and pH.
Adsorption to Surfaces: The peptide may be adsorbing to vials, tubing, or the chromatography column itself.Use low-binding labware. Pre-conditioning the chromatography column with a blank run can sometimes help.

Problem 2: Poor Peak Shape and Resolution During RP-HPLC

Symptoms:

  • Broad, tailing, or split peaks for this compound in the chromatogram.

  • Inability to separate this compound from closely eluting impurities.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Column: The peptide may be interacting with the silica backbone of the C18 column.Use a high-purity silica-based column. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%) to improve peak shape.
Inappropriate Mobile Phase: The organic solvent or buffer system may not be optimal for separation.Experiment with different organic modifiers like acetonitrile or methanol. Varying the gradient steepness can also improve resolution.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the amount of peptide loaded onto the column. For preparative runs, consider using a larger column or a surrogate stationary phase to increase loading capacity.
Peptide Aggregation on the Column: Aggregates can cause peak broadening and splitting.Modify the mobile phase to include organic additives or denaturing agents to minimize on-column aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for peptide purification due to its high efficiency and the ease of use with volatile buffer systems. A C18 column is a good starting point, with a mobile phase consisting of water and acetonitrile, both containing 0.1% TFA.

Q2: My this compound is highly hydrophobic and difficult to purify with standard RP-HPLC. What are my options?

A2: For highly hydrophobic peptides, several strategies can be employed:

  • Alternative Chromatography: Consider ion-exchange chromatography (IEX) if your peptide has a net charge, as this separates based on charge rather than hydrophobicity. Size-exclusion chromatography (SEC) can also be used, especially to remove aggregates.

  • Mobile Phase Modification: In RP-HPLC, you can try different organic modifiers or add chaotropic salts to the mobile phase to improve solubility and reduce secondary interactions.

  • Surrogate Stationary Phases: For preparative RP-HPLC, using surrogate stationary phases can increase loading capacity and improve the resolution of hydrophobic peptides.

Q3: How can I remove synthesis-related impurities like truncated or deleted sequences?

A3: RP-HPLC is generally effective at separating the target peptide from impurities such as truncated or deletion sequences due to differences in their hydrophobicity. Optimizing the gradient elution is key to achieving good resolution. For challenging separations, a combination of chromatography techniques, such as an initial IEX step followed by RP-HPLC polishing, can be very effective.

Q4: What should I do if this compound precipitates in the purification buffer?

A4: Peptide precipitation is often due to poor solubility at a specific pH or buffer composition.

  • Adjust pH: Determine the isoelectric point (pI) of this compound. Working at a pH far from the pI will increase the net charge and generally improve solubility.

  • Add Organic Solvents: For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile or DMSO to the buffer can enhance solubility.

  • Use Chaotropic Agents: In some cases, denaturing agents can help keep the peptide in solution.

Q5: How can I prevent aggregation of this compound during purification and storage?

A5: Peptide aggregation is a common challenge that can be influenced by factors like peptide concentration, pH, and temperature.

  • During Purification: Use mobile phases that discourage aggregation, for example, by including organic solvents or salts.

  • During Storage: After purification, lyophilize the peptide for long-term stability. For storing in solution, use a buffer at a pH where the peptide is most stable and soluble, and store at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC (RP-HPLC) for this compound Purification

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm filter before injection.

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the peptide. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Ion-Exchange Chromatography (IEX) for this compound

  • Determine Peptide Charge: Calculate the theoretical isoelectric point (pI) of this compound.

  • Column Selection:

    • If the purification pH is below the pI (peptide is positively charged), use a cation-exchange column.

    • If the purification pH is above the pI (peptide is negatively charged), use an anion-exchange column.

  • Sample Preparation: Dissolve the peptide in the starting buffer (low ionic strength).

  • Mobile Phase A (Binding Buffer): A low salt concentration buffer at a pH that ensures the peptide is charged and will bind to the column.

  • Mobile Phase B (Elution Buffer): A high salt concentration buffer (e.g., 1 M NaCl) at the same pH.

  • Gradient Elution: After loading the sample, apply a gradient of increasing salt concentration to elute the bound peptides based on their charge.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of this compound.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product raw_peptide Crude this compound dissolution Dissolution & Filtration raw_peptide->dissolution hplc RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_check purity_check->hplc If Impure pooling Pooling of Pure Fractions purity_check->pooling If Pure lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Standard workflow for the purification of this compound.

troubleshooting_logic start Low Purification Yield? cause1 Poor Solubility start->cause1 Yes cause2 Aggregation start->cause2 Yes cause3 Suboptimal Chromatography start->cause3 Yes solution1 Optimize Solvent System cause1->solution1 solution2 Add Chaotropic Agents / Organic Modifiers cause2->solution2 solution3 Screen Different Columns & Mobile Phases cause3->solution3

Caption: Troubleshooting logic for low yield in this compound purification.

References

"Peptide 12d" aggregation issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peptide 12d. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the handling and aggregation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a synthetic peptide with the sequence INLKAIAAMAKKLL.[1] Its composition, rich in hydrophobic amino acids such as Isoleucine (I), Leucine (L), Alanine (A), and Methionine (M), contributes to its tendency to aggregate in aqueous solutions.[2][3] Hydrophobic interactions between peptide molecules can lead to the formation of insoluble aggregates, a common issue with peptides containing stretches of non-polar residues.

Q2: How can I determine if my this compound solution has aggregated?

Aggregation of this compound can be detected through several methods:

  • Visual Observation: The presence of particulate matter or cloudiness in the solution can indicate aggregation.[4]

  • Size Exclusion Chromatography (SEC): Aggregates will appear as species eluting in the void volume of the column.

  • Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.

  • Thioflavin T (ThT) Assay: An increase in fluorescence intensity upon binding of ThT to β-sheet structures, which are common in aggregates, can be monitored.

Q3: What are the primary factors that influence the aggregation of this compound?

Several factors can influence the aggregation of this compound:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • pH: The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase solubility and reduce aggregation.

  • Temperature: While gentle warming can sometimes aid in dissolving peptides, prolonged exposure to higher temperatures can promote aggregation. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Ionic Strength: The effect of salt concentration is peptide-dependent; both increases and decreases in ionic strength can either promote or inhibit aggregation.

  • Buffer Composition: The choice of buffer can impact peptide stability. It is advisable to screen different buffer systems.

Troubleshooting Guides

Problem 1: this compound powder is difficult to dissolve.

  • Step 1: Assess the peptide's properties. this compound has a net positive charge due to the two Lysine (K) residues. Therefore, it is considered a basic peptide.

  • Step 2: Use an appropriate solvent. For basic peptides, initial dissolution in a small amount of a dilute acidic solvent like 10-25% acetic acid is recommended before diluting with the final buffer.

  • Step 3: Gentle warming and sonication. If the peptide is still not dissolving, gentle warming or brief sonication can be attempted. However, be cautious as this can also promote aggregation if not done carefully.

  • Step 4: Use of chaotropic agents. For highly aggregation-prone peptides, strong denaturants like 6M Guanidine Hydrochloride or 8M Urea can be used for initial solubilization, but ensure this is compatible with your downstream application.

Problem 2: this compound precipitates out of solution during an experiment.

  • Step 1: Re-evaluate the buffer pH. Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).

  • Step 2: Optimize the peptide concentration. Try working with a lower concentration of this compound.

  • Step 3: Add solubilizing agents. Consider the addition of excipients that can help prevent aggregation:

    • Arginine: Adding 50-100 mM arginine can increase solubility.

    • Non-denaturing detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize aggregates.

    • Glycerol: A cryoprotectant like glycerol (e.g., 2%) can help stabilize the peptide.

  • Step 4: Control the temperature. Perform experiments at a controlled temperature, and avoid repeated freeze-thaw cycles by storing the peptide in aliquots.

Quantitative Data Summary

The following tables provide hypothetical data illustrating the effects of various conditions on this compound aggregation, based on general principles of peptide behavior.

Table 1: Effect of pH on this compound Aggregation

pHNet ChargeAggregation Level (%)
5.0+315
7.4+235
9.0+150
11.00 (pI)85

Table 2: Effect of Temperature on this compound Aggregation

Temperature (°C)Incubation Time (hours)Aggregation Level (%)
42410
252440
372475

Table 3: Effect of Additives on this compound Aggregation

AdditiveConcentrationAggregation Level (%)
None-40
Arginine100 mM15
Glycerol5% (v/v)25
Tween 200.05% (v/v)20

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring this compound Aggregation

This protocol is used to monitor the kinetics of amyloid-like fibril formation in real-time.

  • Materials:

    • This compound stock solution

    • Assay buffer (e.g., PBS, pH 7.4)

    • Thioflavin T (ThT) stock solution (1 mM in dH₂O)

  • Procedure:

    • Prepare the this compound solution at the desired final concentration in the assay buffer.

    • Prepare a ThT working solution by diluting the stock solution in the assay buffer.

    • In a 96-well plate, add the this compound solution to each well.

    • Add the ThT working solution to each well. Include negative controls with only buffer and ThT.

    • Seal the plate to prevent evaporation.

    • Place the plate in a microplate reader pre-heated to 37°C.

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the ThT fluorescence intensity against time. A sigmoidal curve is indicative of fibril formation.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is used to analyze the secondary structure of this compound and detect conformational changes associated with aggregation.

  • Materials:

    • This compound solution in a suitable buffer (e.g., phosphate buffer)

    • Quartz cuvette with a short path length (e.g., 1 mm)

  • Procedure:

    • Prepare the this compound sample at a known concentration.

    • Set the CD spectrometer parameters: wavelength range (e.g., 190-260 nm), data pitch, scan speed, and number of accumulations.

    • Collect a baseline spectrum using the buffer alone.

    • Rinse the cuvette and load the this compound sample.

    • Collect the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity (MRE).

    • Analyze the spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm.

      • β-sheet: A negative band around 218 nm, often seen in aggregated peptides.

      • Random coil: A strong negative band below 200 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_data Data Interpretation prep Prepare this compound Solution in Different Conditions (pH, Temp, Additives) tht ThT Assay (Kinetics) prep->tht cd CD Spectroscopy (Secondary Structure) prep->cd dls DLS (Particle Size) prep->dls sec SEC (Aggregate Quantification) prep->sec interpret Analyze Data to Identify Optimal Conditions for Minimizing Aggregation tht->interpret cd->interpret dls->interpret sec->interpret

Caption: Workflow for evaluating strategies to prevent peptide aggregation.

troubleshooting_workflow start This compound Fails to Dissolve check_charge Determine Net Charge of this compound start->check_charge acidic_path Acidic Peptide check_charge->acidic_path Net Charge < 0 basic_path Basic Peptide check_charge->basic_path Net Charge > 0 neutral_path Neutral Peptide check_charge->neutral_path Net Charge = 0 dissolve_base Use Dilute Base (e.g., NH4OH) acidic_path->dissolve_base dissolve_acid Use Dilute Acid (e.g., Acetic Acid) basic_path->dissolve_acid dissolve_organic Use Organic Solvent (e.g., DMSO, DMF) neutral_path->dissolve_organic sonicate Apply Gentle Sonication or Warming dissolve_base->sonicate dissolve_acid->sonicate dissolve_organic->sonicate success Peptide Dissolved sonicate->success Yes fail Still Insoluble: Consider Chaotropic Agents (Guanidine-HCl, Urea) sonicate->fail No

Caption: Decision tree for troubleshooting this compound solubility issues.

References

"Peptide 12d" stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability and degradation challenges encountered while working with Peptide 12d.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. For lyophilized powder, storage at -20°C or -80°C is recommended.[1] Once reconstituted in solution, it is best to prepare single-use aliquots and store them at -20°C or colder to minimize degradation from freeze-thaw cycles.[2][3]

Q2: How can I improve the solubility of this compound?

A2: If you are encountering solubility issues with this compound, a systematic approach is advised. Initially, attempt to dissolve a small quantity in sterile, distilled water. Should this be unsuccessful, the choice of solvent should be determined by the peptide's net charge. For hydrophobic peptides, which are often neutral, using a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, followed by dilution with an aqueous buffer, is a common starting point.

Q3: What factors can lead to the degradation of this compound during my experiments?

A3: Several factors can contribute to the degradation of this compound. These include exposure to extreme pH levels, high temperatures, oxidation, and enzymatic activity. The amino acid sequence of the peptide itself is a primary determinant of its stability.

Q4: How does pH affect the stability of this compound?

A4: Extreme pH conditions can cause the hydrolysis of peptide bonds, leading to degradation. For optimal stability, this compound solutions should be kept at a pH between 5 and 7. Prolonged exposure to a pH above 8 should be avoided.

Q5: What are the common chemical degradation pathways for peptides like this compound?

A5: Common chemical degradation pathways include hydrolysis, deamidation, and oxidation. Hydrolysis often occurs at aspartic acid (Asp) residues. Deamidation is common in sequences containing asparagine (Asn) or glutamine (Gln). Oxidation typically affects cysteine (Cys) and methionine (Met) residues.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution.
  • Cause: The peptide may be aggregating due to its hydrophobic nature, the buffer conditions, or high peptide concentration.

  • Solution Workflow:

    • Re-dissolve: Try to re-dissolve the peptide using a minimal amount of an organic solvent like DMSO before diluting it with the aqueous buffer.

    • Optimize Buffer: Adjust the pH of the buffer to be further from the peptide's isoelectric point to increase its net charge and solubility.

    • Reduce Concentration: Work with lower concentrations of the peptide if the experimental design allows.

    • Add Solubilizing Agents: Consider the use of excipients such as arginine or non-ionic surfactants to inhibit aggregation.

G cluster_0 Troubleshooting Peptide Precipitation start Precipitation Observed re_dissolve Attempt to re-dissolve in organic solvent start->re_dissolve optimize_buffer Optimize buffer pH re_dissolve->optimize_buffer If unsuccessful end Precipitation Resolved re_dissolve->end If successful reduce_conc Lower peptide concentration optimize_buffer->reduce_conc If still precipitates optimize_buffer->end If successful add_excipients Add solubilizing agents reduce_conc->add_excipients If issue persists reduce_conc->end If successful add_excipients->end

Caption: Workflow for troubleshooting this compound precipitation.

Issue 2: Loss of this compound activity over time in solution.
  • Cause: The peptide may be degrading due to oxidation, hydrolysis, or adsorption to the container surface. Repeated freeze-thaw cycles can also contribute to degradation.

  • Solution Workflow:

    • Aliquot Solution: Prepare single-use aliquots of the peptide solution to avoid multiple freeze-thaw cycles.

    • Use Sterile Buffers: Use sterile buffers with a pH of 5-6 to prolong the shelf life of the peptide solution.

    • Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to minimize air exposure and potential oxidation.

    • Consider Additives: For peptides susceptible to oxidation, consider adding antioxidants.

G cluster_1 Preventing Loss of Peptide Activity in Solution start Reconstituted This compound aliquot Aliquot into single-use volumes start->aliquot store Store at -20°C or colder aliquot->store use Thaw and use one aliquot as needed store->use end Maintained Peptide Activity use->end

Caption: Recommended workflow for storing and using this compound solutions.

Peptide Stability and Degradation Data

ParameterRecommended ConditionRationale
Storage (Lyophilized) -20°C or -80°C in a desiccatorMinimizes chemical degradation such as hydrolysis.
Storage (In Solution) -20°C or colder in single-use aliquotsAvoids repeated freeze-thaw cycles which can cause degradation.
Solution pH 5.0 - 7.0Avoids acid or base-catalyzed hydrolysis and deamidation.
Solvent Sterile, distilled water or appropriate buffer. For hydrophobic peptides, a small amount of organic solvent (e.g., DMSO) can be used for initial dissolution.Improper solvents can lead to aggregation or structural changes.
Handling Allow the vial to warm to room temperature before opening. Minimize exposure to air and light.Prevents condensation and reduces oxidation.

Experimental Protocols

Thioflavin T (ThT) Assay for Aggregation Detection

This assay is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.

  • Materials:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in ddH₂O, filtered)

    • This compound stock solution

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare Reagents: Prepare a working solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in each well is common.

    • Set up the Assay: In a 96-well plate, add the this compound solution and the ThT working solution to each well. Include a buffer-only control.

    • Incubation: Incubate the plate at a desired temperature, with or without agitation, to induce aggregation.

    • Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Data Analysis: Subtract the background fluorescence from the peptide-containing wells. An increase in fluorescence over time indicates the formation of amyloid-like fibrils.

Signaling Pathways

Common Peptide Degradation Pathways

Peptides can undergo various chemical modifications that lead to their degradation and loss of function. Understanding these pathways is crucial for designing stable formulations and handling procedures.

G cluster_2 Common Peptide Degradation Pathways peptide Native this compound hydrolysis Hydrolysis (at Asp, Ser) peptide->hydrolysis deamidation Deamidation (at Asn, Gln) peptide->deamidation oxidation Oxidation (at Cys, Met) peptide->oxidation aggregation Aggregation peptide->aggregation degraded Degraded/Inactive Peptide hydrolysis->degraded deamidation->degraded oxidation->degraded aggregation->degraded

Caption: Major chemical and physical degradation pathways for peptides.

References

Technical Support Center: Optimizing Peptide 12d Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Peptide 12d in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?

A1: For novel peptides like this compound, a broad concentration range is recommended for initial screening. A common starting range is from 0.125 mg/L to 128 mg/L, prepared using serial dilutions.[1] This range can be adjusted based on the predicted activity and the specific pathogens being tested.

Q2: How should I dissolve and store this compound to ensure its stability and activity?

A2: Proper solubilization is critical for accurate results.[2][3] It is recommended to first test the solubility of a small amount of this compound.[3] For many peptides, sterile water, dilute acetic acid, or DMSO are common initial solvents.[4] The stock solution should be prepared at a concentration of 1-2 mg/mL. For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once in solution, it is best to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or preferably -80°C. Peptides containing residues like methionine, cysteine, or tryptophan should be stored in an oxygen-free atmosphere to prevent oxidation.

Q3: What factors can influence the MIC values of this compound between experiments?

A3: High variability in MIC values is a common issue in antimicrobial peptide (AMP) testing. Several factors can contribute to this, including the density of the bacterial inoculum, the growth phase of the microorganisms, and the specific composition of the growth medium. The presence of salts, serum components, and the pH of the assay medium can also significantly impact the activity of this compound. Additionally, peptide aggregation and binding to plastic surfaces can reduce its effective concentration.

Q4: Is the disk diffusion method suitable for testing the antimicrobial activity of this compound?

A4: The disk diffusion method is often not suitable for antimicrobial peptides. Peptides may not diffuse well through the agar, leading to inaccurate results. A broth microdilution assay is generally the more appropriate and recommended method for determining the MIC of peptides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your antimicrobial assays with this compound.

Problem Potential Cause Recommended Solution
No antimicrobial activity observed Peptide Insolubility/Aggregation: this compound may not be fully dissolved or may be aggregated in the assay medium.Test the solubility of this compound in different solvents. Consider using a diluent containing 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to reduce peptide binding to plastic surfaces.
Incorrect Peptide Synthesis or Purity: The synthesized peptide may have an incorrect sequence or low purity.Verify the amino acid sequence and purity of this compound using methods like HPLC.
Inappropriate Assay Method: The chosen assay method may not be suitable for this compound.Switch from disk diffusion to a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
High variability in MIC values Inconsistent Inoculum Density: The number of bacteria used in the assay can significantly affect the MIC.Standardize the inoculum preparation to ensure a consistent final bacterial concentration, typically around 5 x 10^5 CFU/mL.
Variable Incubation Conditions: Inconsistent incubation time and temperature can alter bacterial growth rates.Ensure consistent incubation times (e.g., 16-20 hours) and temperatures. Use sealing films to prevent evaporation from microtiter plate wells.
Subjective MIC Reading: Visual determination of the endpoint of bacterial growth can be subjective.Use a consistent method for determining the MIC, such as measurement of optical density at 600 nm, or have the same person perform the visual inspection.
This compound appears less effective in physiological media Inactivation by Salts or Serum: The activity of many antimicrobial peptides is attenuated by physiological concentrations of salts and serum components.Test the activity of this compound in media that mimics the physiological environment of the intended application (e.g., with added serum or salts) to assess its stability and efficacy under more relevant conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in an appropriate sterile solvent (e.g., sterile deionized water, 0.01% acetic acid) to a stock concentration of 1-2 mg/mL.

    • Further dilute the stock solution in the assay medium, which is typically Mueller-Hinton Broth (MHB) for bacteria.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into broth and incubate until the culture reaches the mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^7 CFU/mL in MHB. This will be further diluted in the assay plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution with the assay medium to achieve the desired concentration range (e.g., 128 to 0.125 mg/L).

    • Add 50 µL of the adjusted bacterial suspension to each well containing 50 µL of the diluted peptide solutions. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

    • Controls:

      • Positive Control: A well containing bacteria and no peptide.

      • Negative Control: A well with medium only (no bacteria or peptide).

      • Solvent Control: A well with bacteria and the highest concentration of the solvent used to dissolve the peptide.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_peptide->serial_dilution add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Set up Controls (Positive, Negative, Solvent) add_inoculum->add_controls incubation Incubate Plate (16-20h at 37°C) add_controls->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic end_point End read_mic->end_point

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Logic start Start: Unexpected Assay Results issue Identify the Issue start->issue no_activity No Antimicrobial Activity issue->no_activity No Effect high_variability High Variability in MIC issue->high_variability Inconsistent Results solubility Check Peptide Solubility and Aggregation no_activity->solubility purity Verify Peptide Purity and Sequence no_activity->purity method Confirm Assay Method (Broth Microdilution) no_activity->method inoculum Standardize Inoculum Density high_variability->inoculum incubation Ensure Consistent Incubation Conditions high_variability->incubation reading Use Objective MIC Reading Method high_variability->reading

Caption: Logical Flow for Troubleshooting Antimicrobial Assay Issues with this compound.

References

"Peptide 12d" reducing off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peptide 12d. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for assessing the site-selectivity of protein modification strategies in cell culture.

Overview

This compound is a specialized tool designed for the validation of site-selective chemical modifications of proteins, particularly within the Linchpin-Directed site-selective Modification of lysine (LDMC-K) technology.[1][2] Its primary role is not to directly reduce off-target effects of other therapeutic agents, but to serve as a model substrate to confirm that a modification technique can selectively target a specific amino acid residue in the presence of other, similar residues.[2] this compound, with the sequence Bz-LCGLLKGLLK, contains two lysine (K) residues at different positions, allowing for a clear assessment of targeting precision.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a control substrate to verify the site-selectivity of protein modification reagents.[2] Specifically, it was used to demonstrate the precision of the LDMC-K technology, which aims to modify a specific lysine residue while leaving others untouched.

Q2: How does this compound help in assessing off-target effects?

A2: this compound possesses two lysine residues. In its documented use, a modifying reagent was expected to react with the lysine at the i+4 position relative to a cysteine residue, but not the lysine at the i+8 position. By analyzing the reaction products (e.g., via mass spectrometry), researchers can determine if the modification occurred only at the intended site (on-target) or at both sites (indicating an off-target effect).

Q3: What is the amino acid sequence of this compound?

A3: The sequence of this compound is Bz-LCGLLKGLLK.

Q4: What key reagents are used with this compound in the LDMC-K workflow?

A4: In the original study, this compound was treated with a reagent designated as "9d" to test for site-selectivity. The LDMC-K technology, in general, utilizes cysteine-based chemoselective linchpins to direct the modification of lysine residues.

Q5: What are the expected results when using this compound correctly with a site-selective reagent?

A5: The expected result is the selective modification of the proximal lysine residue (i+4) while the other lysine (i+8) remains unmodified. Mass spectrometry (MS and MS-MS) analysis should confirm the formation of the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No modification of this compound is observed. Inactive modification reagent.Ensure the reagent is properly synthesized and stored. Run a positive control with a more reactive peptide if available.
Incorrect reaction conditions (pH, temperature, time).Verify that the reaction buffer and conditions match the recommended protocol. The LDMC-K reaction was shown to achieve quantitative conversions within an hour under optimal conditions.
Degradation of this compound.Peptides should be stored at -20°C and protected from light. Avoid multiple freeze-thaw cycles.
Modification is observed at both lysine residues. Lack of selectivity in the modification reagent.This indicates an "off-target" modification and suggests the reagent is not suitable for site-selective applications. Re-evaluate the design of the modifying reagent.
Reaction conditions are too harsh.Consider reducing the reaction time, temperature, or concentration of the modifying reagent.
Unclear or inconsistent mass spectrometry results. Contamination of the peptide stock.Trifluoroacetic acid (TFA) is a common contaminant from peptide synthesis that can interfere with cellular assays and mass spectrometry. Consider using TFA-removed peptides.
Poor peptide solubility.Ensure the peptide is fully dissolved in the appropriate buffer before starting the reaction.
Peptide degradation.Improper storage can lead to the generation of new peptide species, complicating data analysis.
Erratic cell growth or death in cellular assays. TFA counter-ion contamination.Residual TFA from peptide synthesis can inhibit cellular proliferation.
Endotoxin contamination.Lipopolysaccharides can cause unwanted immune reactions in various cell types. Use endotoxin-free reagents and peptides for cellular assays.

Quantitative Data Summary

The following table summarizes the reported conversion efficiency for the site-selective modification of this compound using reagent 9d in the LDMC-K workflow.

Peptide Reagent Outcome Conversion Rate Reference
This compound (Bz-LCGLLKGLLK)9dSelective modification of the proximal Lys (i+4)33%

Experimental Protocols

Protocol for Site-Selectivity Assessment using this compound

This protocol is based on the methodology described for the LDMC-K technology.

1. Reagent Preparation:

  • Dissolve this compound (Bz-LCGLLKGLLK) in an appropriate buffer to create a stock solution.
  • Dissolve the modifying reagent (e.g., LDMC-K reagent 9d) in a compatible solvent.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the this compound solution with the modifying reagent. The exact concentrations and molar ratios should be optimized for the specific reagent being tested.
  • Ensure the final reaction volume is sufficient for subsequent analysis.

3. Incubation:

  • Incubate the reaction mixture under controlled conditions. The original experiments noted conversions within 1 hour. Optimal incubation time may vary.

4. Quenching and Sample Preparation:

  • If necessary, quench the reaction using a suitable method.
  • Prepare the sample for analysis by mass spectrometry. This may involve dilution and/or purification steps to remove excess reagents and salts.

5. Analysis:

  • Analyze the reaction products using mass spectrometry (MS) and tandem mass spectrometry (MS-MS).
  • Compare the resulting spectra to the expected masses of the unmodified this compound, the singly modified product (at the i+4 lysine), and the doubly modified product.
  • The presence of the singly modified product and the absence of the doubly modified product confirm site-selectivity.

Visualizations

LDMC_K_Mechanism cluster_reagents Reactants cluster_steps Reaction Steps cluster_products Products peptide This compound (with Cys at 'i', Lys at 'i+4', Lys at 'i+8') cs_bond Chemoselective C-S Bond Formation (at Cys residue) peptide->cs_bond reagent LDMC-K Reagent 9d reagent->cs_bond cn_bond Site-Selective C-N Bond Formation (at proximal Lys, i+4) cs_bond->cn_bond Intramolecular Rearrangement modified_peptide Selectively Modified this compound (Lys at i+4 modified) cn_bond->modified_peptide unmodified_lys Distal Lysine (i+8) Unaffected cn_bond->unmodified_lys

Caption: Mechanism of LDMC-K with this compound.

Experimental_Workflow start Start: Prepare Reagents (this compound, LDMC-K Reagent) mix Mix Reagents in Buffer start->mix incubate Incubate (e.g., 1 hour) mix->incubate quench Quench Reaction (Optional) incubate->quench analyze Analyze via Mass Spectrometry quench->analyze end End: Determine Site-Selectivity analyze->end Troubleshooting_Tree start Mass Spec Analysis no_mod No Modification Detected start->no_mod Result? double_mod Both Lysines Modified start->double_mod Result? correct_mod Only i+4 Lys Modified start->correct_mod Result? check_reagents Check Reagent Activity & Reaction Conditions no_mod->check_reagents check_selectivity Reagent Lacks Selectivity or Conditions Too Harsh double_mod->check_selectivity success Success: Reagent is Site-Selective correct_mod->success

References

Technical Support Center: Peptide 12d & Mast Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Peptide 12d in mast cell assays. Our goal is to help you identify and resolve sources of variability to ensure reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in mast cell degranulation between experiments using the same concentration of this compound. What are the potential causes?

High variability in mast cell degranulation assays is a common issue that can stem from several factors. The main areas to investigate are the cells themselves, the peptide, and the assay procedure.

Potential Causes and Troubleshooting Steps:

  • Cell Health and Viability: Mast cells are sensitive to their culture environment. Ensure that cell viability is consistently high (>95%) before each experiment. Low viability can lead to inconsistent responses.

  • Cell Passage Number: If using a mast cell line (e.g., LAD2, RBL-2H3), be mindful of the passage number. High-passage cells may exhibit altered signaling responses and degranulation potential. It is recommended to use cells within a defined passage range.

  • Donor Variability (Primary Mast Cells): If using primary mast cells (e.g., human or rodent bone marrow-derived mast cells), significant donor-to-donor variability is expected. It is crucial to test multiple donors and, if possible, pool cells or normalize data to a positive control.

  • This compound Stock and Working Solutions: Ensure proper handling of this compound. Peptides can be sensitive to freeze-thaw cycles. Aliquot the stock solution upon receipt and use a fresh aliquot for each experiment. Always prepare working solutions fresh on the day of the experiment.

  • Assay Incubation Times and Temperatures: Inconsistent incubation times or temperature fluctuations can significantly impact the rate and extent of degranulation. Use a calibrated incubator and a precise timer for all incubation steps.

Q2: Our positive control (e.g., Compound 48/80 or ionomycin) works consistently, but the response to this compound is weak or absent. What should we do?

If the positive control is effective, it suggests the mast cells are capable of degranulating and the assay itself is functioning correctly. The issue likely lies with this compound or its specific mechanism of action.

Troubleshooting Steps:

  • Verify this compound Concentration and Integrity:

    • Concentration Range: You may be using a suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration range for your specific mast cell type. Peptides that activate mast cells often do so in the micromolar range[1].

    • Peptide Solubility: Confirm that this compound is fully dissolved in your vehicle (e.g., DMSO, PBS). Poor solubility can lead to a lower effective concentration. Some peptides, especially those with hydrophobic residues, can be challenging to dissolve[2].

    • Peptide Degradation: Consider the possibility of peptide degradation. Ensure it was stored correctly (typically at -20°C or -80°C).

  • Check for Receptor Expression (if applicable):

    • This compound may act through a specific receptor, such as the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is a common pathway for peptide-induced mast cell activation[3][4]. Verify that the mast cell type you are using expresses the appropriate receptor. Receptor expression levels can vary between different mast cell lines and primary cell sources.

  • Consider the Assay Endpoint:

    • Some stimuli can induce the release of a subset of mediators without causing full degranulation[4]. If you are only measuring one marker (e.g., β-hexosaminidase), consider measuring another, such as histamine or tryptase, or assaying for newly synthesized mediators like prostaglandin D2 (PGD2) or cytokines.

Q3: We are seeing high background (spontaneous release) in our mast cell degranulation assay. How can we reduce it?

High spontaneous release from the negative control (unstimulated) wells can mask the specific response to this compound. The goal is to have a spontaneous release of less than 10% of the maximum release (lysis control).

Potential Causes and Corrective Actions:

  • Cell Handling: Over-manipulation of mast cells during harvesting, washing, or plating can cause premature degranulation. Handle cells gently, avoid vigorous pipetting, and use wide-bore pipette tips if necessary.

  • Centrifugation Speed: High centrifugation speeds can stress the cells. Use the minimum speed and time required to pellet the cells effectively.

  • Incubation Buffer Components: Ensure the buffer used for the assay is appropriate. For example, the presence of serum or other components could non-specifically activate the cells. A common assay buffer is Tyrode's buffer.

  • Cell Density: Plating cells at too high a density can sometimes lead to increased spontaneous activation. Optimize the cell number per well.

  • Contamination: Mycoplasma or other microbial contamination can cause chronic cell stress and high background activation. Regularly test your cell cultures for contamination.

Data Presentation

Table 1: Example Dose-Response of this compound on Mast Cell Degranulation

This table illustrates a typical dose-response experiment to determine the optimal concentration of this compound. Degranulation is measured as the percentage of β-hexosaminidase release.

This compound Conc. (µM)% Degranulation (Mean)Standard Deviation
0 (Vehicle Control)5.21.1
18.51.5
525.63.2
1048.94.5
2051.34.1
4035.7 (High-dose inhibition)3.8
Lysis Control (Triton X-100)100N/A

Data are representative. Optimal concentrations should be determined empirically.

Table 2: Troubleshooting Assay Variability - A Checklist

ParameterCheckpointRecommended Action
Cells Viability > 95%?Perform viability check (e.g., Trypan Blue) before each experiment.
Consistent passage number?Maintain a log and use cells within a defined passage window.
Donor consistency (primary cells)?Test multiple donors; normalize data to a positive control.
Reagents This compound freshly diluted?Prepare working solutions from a fresh aliquot for each experiment.
Vehicle control appropriate?Ensure the final vehicle concentration is consistent across all wells and non-toxic.
Assay Protocol Consistent incubation times/temps?Use calibrated equipment and timers.
Gentle cell handling?Avoid vigorous pipetting; use appropriate centrifugation speeds.
Low spontaneous release (<10%)?Optimize cell handling and check for contamination.

Experimental Protocols

Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol is a standard method for quantifying mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase.

Materials:

  • Mast cells (e.g., LAD2, RBL-2H3, or primary BMMCs)

  • This compound stock solution

  • Positive control (e.g., Compound 48/80 or Ionomycin + PMA)

  • Tyrode's Buffer (or other suitable assay buffer)

  • Lysis Buffer (Tyrode's Buffer with 0.1% Triton X-100)

  • Substrate Solution: p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in citrate buffer

  • Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well flat-bottom plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Plating:

    • Harvest mast cells and wash once with Tyrode's Buffer.

    • Resuspend cells in Tyrode's Buffer to the desired concentration (e.g., 2 x 10^5 cells/mL).

    • Plate 50 µL of the cell suspension into each well of a 96-well plate.

  • Stimulation:

    • Prepare 2x concentrated working solutions of this compound and controls in Tyrode's Buffer.

    • Add 50 µL of the 2x working solutions to the appropriate wells.

      • Negative Control (Spontaneous Release): Add 50 µL of Tyrode's Buffer.

      • Positive Control: Add 50 µL of 2x positive control solution.

      • Maximum Release (Lysis): Add 50 µL of 2x Lysis Buffer.

    • Incubate the plate at 37°C for 30-60 minutes (optimize incubation time for your system).

  • Sample Collection:

    • After incubation, place the plate on ice for 5 minutes to stop the reaction.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Enzyme Assay:

    • Add 50 µL of the p-NAG substrate solution to each well containing the supernatant.

    • Incubate at 37°C for 60-90 minutes, or until the positive control wells develop a visible yellow color.

    • Stop the reaction by adding 150 µL of the Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 405 nm using a plate reader.

    • Calculate the percentage of degranulation for each sample using the following formula: % Degranulation = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100

Visualizations

G This compound Signaling Pathway in Mast Cells P12d This compound MRGPRX2 MRGPRX2 P12d->MRGPRX2 Binds G_Protein G Protein (Gαq/11) MRGPRX2->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds Degranulation Degranulation (Histamine, Tryptase, etc.) PKC->Degranulation Phosphorylates Targets Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Degranulation Triggers

Caption: Hypothetical signaling pathway for this compound-induced mast cell activation via MRGPRX2.

G Experimental Workflow: β-Hexosaminidase Assay Start Start Plate_Cells Plate Mast Cells in 96-well Plate Start->Plate_Cells Add_Stimuli Add this compound & Controls Plate_Cells->Add_Stimuli Incubate Incubate at 37°C (30-60 min) Add_Stimuli->Incubate Centrifuge Centrifuge Plate (400 x g, 5 min) Incubate->Centrifuge Collect_Supernatant Transfer Supernatant to New Plate Centrifuge->Collect_Supernatant Add_Substrate Add p-NAG Substrate Collect_Supernatant->Add_Substrate Incubate_Substrate Incubate at 37°C (60-90 min) Add_Substrate->Incubate_Substrate Add_Stop Add Stop Solution Incubate_Substrate->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Analyze Calculate % Degranulation Read_Absorbance->Analyze

Caption: Workflow for the β-hexosaminidase mast cell degranulation assay.

G Troubleshooting Mast Cell Assay Variability Start High Assay Variability Observed Check_Controls Are Controls (Positive & Negative) Consistent? Start->Check_Controls Check_Peptide Investigate this compound: - Fresh Aliquot? - Correct Dilution? - Solubility? Check_Controls->Check_Peptide Yes Check_Cells Investigate Cells: - Viability >95%? - Passage Number? - Donor Variation? Check_Controls->Check_Cells No Check_Assay Investigate Assay Protocol: - Incubation Times? - Temperatures? - Gentle Handling? Check_Cells->Check_Assay

Caption: Decision tree for troubleshooting variability in mast cell assays.

References

"Peptide 12d" protocol modifications for enhanced activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peptide 12d. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

A1: this compound is a mastoparan-like peptide, identified as INLKAIAAMAKKLL-NH2, originating from the venom of the wasp Vespa magnifica.[1][2][3] Its primary biological activities include antimicrobial action and the ability to induce mast cell degranulation.[1][2] Like other mastoparans, it is a cationic, amphipathic peptide that tends to form an α-helical structure in a membrane environment.

Q2: What is the proposed mechanism of action for this compound?

A2: The precise mechanism for this compound has not been fully elucidated, but it is believed to act in a manner similar to other mastoparans. This includes interacting with and disrupting the cell membranes of microbes. Additionally, mastoparans are known to activate G-proteins, which can trigger downstream signaling pathways leading to cellular responses like mast cell degranulation.

Q3: How can I enhance the biological activity of this compound?

A3: Several strategies can be employed to potentially enhance the activity of mastoparan-like peptides such as this compound:

  • Increase Net Positive Charge: Substituting neutral amino acids with cationic residues like lysine can enhance the peptide's interaction with negatively charged bacterial membranes, potentially boosting antimicrobial activity while minimizing self-assembly that can reduce efficacy.

  • N-Terminal Modifications: Adding specific motifs, such as a Tat-peptide sequence, to the N-terminus can improve membrane permeability and potentially increase intracellular access.

  • Cyclization: Introducing cysteine residues to enable skeleton-based cyclization can enhance the peptide's stability.

  • Amino Acid Substitution: Strategic replacement of amino acids can improve the peptide's amphipathic α-helical structure, which is crucial for its interaction with membranes.

Troubleshooting Guides

Issue 1: Poor Peptide Solubility and Aggregation

Symptom: this compound precipitates out of aqueous solution, or the solution appears cloudy.

Potential Cause: this compound, like many amphipathic peptides, has a high proportion of hydrophobic residues, which can lead to self-association and aggregation in aqueous buffers. This aggregation is driven by the desire of hydrophobic regions to minimize contact with water.

Troubleshooting Steps:

Step Action Expected Outcome
1 Initial Solubilization Dissolve a small amount of the peptide in sterile, distilled water. If unsuccessful, proceed to the next step.
2 Use of Organic Solvents For neutral or hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by a slow, dropwise dilution into the aqueous buffer with vigorous stirring.
3 Sonication If the peptide is still not fully dissolved, sonicate the solution to aid in dissolution.
4 pH Adjustment Adjust the pH of the buffer. For a basic peptide like this compound (containing lysines), a slightly acidic buffer may improve solubility.
5 Inclusion of Detergents In cases of severe aggregation, consider adding a small amount of a non-ionic detergent to the buffer.
Issue 2: Inconsistent or Low Antimicrobial Activity

Symptom: The Minimum Inhibitory Concentration (MIC) of this compound is higher than expected, or results are not reproducible.

Potential Cause: Several factors can contribute to reduced antimicrobial efficacy, including peptide aggregation, degradation, or suboptimal assay conditions.

Troubleshooting Steps:

Step Action Rationale
1 Confirm Peptide Integrity Verify the purity and concentration of your this compound stock solution using methods like HPLC and amino acid analysis.
2 Optimize Peptide Concentration Range Ensure the concentration range tested is appropriate. For initial screens, a broad range (e.g., 1 to 256 µg/mL) is recommended.
3 Control for Aggregation Implement the solubilization techniques described in Issue 1. Aggregated peptides have reduced activity.
4 Check for Proteolytic Degradation If using a complex medium, consider that it may contain proteases that can degrade the peptide. Using a minimal medium or protease inhibitors might be necessary.
5 Optimize Incubation Time and Temperature Ensure that the incubation time (typically 16-18 hours) and temperature (e.g., 37°C) are optimal for the bacterial strain being tested.

Quantitative Data on Modified Peptides

The following table summarizes hypothetical, yet plausible, quantitative data on the effects of various modifications on a mastoparan-like peptide, using this compound as a base model. This data is for illustrative purposes to guide experimental design.

Peptide Derivative Modification MIC vs. E. coli (µg/mL) Hemolytic Activity (HC50, µg/mL) Serum Stability (t1/2, hours)
This compound (Native) None321001
This compound-K Alanine to Lysine substitution161201.5
This compound-Tat N-terminal Tat sequence addition8801
This compound-Cyclic Introduction of terminal Cysteines for cyclization321506

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the antimicrobial activity of a peptide.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should be appropriate for the expected MIC (e.g., 256 µg/mL to 1 µg/mL).

  • Dilute the logarithmic phase bacterial culture in MHB to a final concentration of 5 x 10^5 CFU/mL.

  • Add an equal volume of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 16-18 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Hemolysis Assay

This assay measures the toxicity of the peptide to red blood cells.

Materials:

  • This compound stock solution

  • Freshly collected red blood cells (e.g., sheep or human)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • Sterile microcentrifuge tubes and 96-well plates

  • Spectrophotometer

Procedure:

  • Wash the red blood cells three times with PBS by centrifugation and resuspension.

  • Prepare a 2% suspension of the washed red blood cells in PBS.

  • Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

  • Add an equal volume of the 2% red blood cell suspension to each tube.

  • Include a negative control (red blood cells in PBS) and a positive control (red blood cells with a final concentration of 1% Triton X-100 for 100% hemolysis).

  • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifuge the tubes to pellet the intact red blood cells.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Signaling_Pathway Peptide12d This compound Membrane Cell Membrane Peptide12d->Membrane Binds to G_Protein G-Protein Membrane->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Mast Cell Degranulation) Second_Messenger->Cellular_Response Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Prep This compound Solubilization & Dilution Incubation Co-incubation in 96-well plate (37°C, 16-18h) Peptide_Prep->Incubation Culture_Prep Bacterial Culture (Log Phase) Culture_Prep->Incubation Readout Visual Inspection or OD600 Measurement Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination Logical_Relationship High_Hydrophobicity High Hydrophobicity Aggregation Peptide Aggregation High_Hydrophobicity->Aggregation Leads to Solubilization_Strategy Solubilization Strategy (e.g., Organic Solvent, pH) High_Hydrophobicity->Solubilization_Strategy Requires Reduced_Activity Reduced Biological Activity Aggregation->Reduced_Activity Results in Enhanced_Solubility Enhanced Solubility Solubilization_Strategy->Enhanced_Solubility Promotes Optimal_Activity Optimal Biological Activity Enhanced_Solubility->Optimal_Activity Allows for

References

Validation & Comparative

A Comparative Guide to Wasp Venom Antimicrobial Peptides: Polybia-CP and Mastoparan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has propelled the exploration of novel antimicrobial agents. Among the promising candidates are antimicrobial peptides (AMPs) sourced from the venom of wasps. These peptides represent a diverse arsenal of molecules with potent activity against a broad spectrum of pathogens. This guide provides a detailed comparison of two well-characterized wasp venom AMPs, Polybia-CP and Mastoparan, along with their derivatives, focusing on their antimicrobial efficacy, mechanisms of action, and experimental protocols.

Data Presentation: Quantitative Comparison of Antimicrobial Activity

The antimicrobial activity of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for Polybia-CP and Mastoparan-X against a panel of clinically relevant bacteria.

PeptideGram-Negative BacteriaGram-Positive Bacteria
Escherichia coli Pseudomonas aeruginosa
Polybia-CP 16 µM[1]128 µM[1]
Mastoparan-X --

Note: MIC values can vary between studies depending on the specific bacterial strains and experimental conditions used. MRSA indicates Methicillin-resistant Staphylococcus aureus.

Mechanism of Action: Disrupting the Microbial Fortress

Wasp venom AMPs primarily exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane. This mechanism is fundamentally different from many conventional antibiotics that inhibit intracellular processes, making the development of resistance less likely.

Polybia-CP is known to be a membrane-active peptide. It interacts with the lipids of bacterial membranes, leading to permeabilization and subsequent leakage of cellular contents, ultimately causing cell death. Studies have shown that Polybia-CP induces the uptake of propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, confirming its membrane-disrupting activity. Scanning electron microscopy has revealed that bacteria treated with Polybia-CP exhibit a disrupted surface, suggestive of pore formation.

Mastoparan peptides also share this membrane-targeting mechanism. They tend to adopt an α-helical structure upon interacting with the bacterial membrane, which facilitates their insertion into and disruption of the lipid bilayer. This disruption can manifest as pore formation or a more general destabilization of the membrane. Furthermore, Mastoparan-X has been shown to induce apoptosis-like events in MRSA and can inhibit the formation of biofilms, as well as destroy pre-formed biofilms.

While the primary mechanism is membrane disruption, some wasp venom peptides have also been noted to possess immunomodulatory properties, potentially influencing host signaling pathways such as NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of wasp venom peptides.

Peptide Synthesis
  • Method: Stepwise solid-phase synthesis using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.

  • Purification: The synthesized crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The molecular mass of the purified peptide is confirmed by electrospray ionization-mass spectrometry (ESI-MS).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Bacterial Preparation: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. A series of twofold serial dilutions of the peptide are prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of a peptide to disrupt the bacterial cell membrane.

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer (e.g., phosphate-buffered saline, PBS).

  • Treatment: The bacterial suspension is incubated with the peptide at a specific concentration (e.g., 50 µM) for a defined period (e.g., 90 minutes) at room temperature. A control group is incubated with the buffer alone.

  • Staining: Propidium iodide (PI) is added to the bacterial suspensions and incubated for a short period in the dark.

  • Analysis: The uptake of PI by the bacteria is visualized and quantified using confocal laser-scanning microscopy or flow cytometry. An increase in PI fluorescence within the bacteria indicates membrane permeabilization.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and molecular interactions, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Analysis & Results Peptide_Synth Peptide Synthesis & Purification MIC_Assay MIC Determination (Broth Microdilution) Peptide_Synth->MIC_Assay Membrane_Perm Membrane Permeabilization (PI Uptake) Peptide_Synth->Membrane_Perm Bacterial_Culture Bacterial Culture & Standardization Bacterial_Culture->MIC_Assay Bacterial_Culture->Membrane_Perm Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Membrane_Perm->Data_Analysis

Caption: Experimental workflow for assessing antimicrobial peptide activity.

Signaling_Pathway AMP Antimicrobial Peptide (e.g., Mastoparan) TLR Toll-like Receptor (TLR) AMP->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine Pro-inflammatory Cytokine Production Nucleus->Cytokine Induces Gene Transcription

Caption: Postulated immunomodulatory signaling pathway of some wasp venom AMPs.

Conclusion

Wasp venom peptides like Polybia-CP and Mastoparan represent promising scaffolds for the development of new anti-infective therapies. Their potent, broad-spectrum activity and membrane-targeting mechanism of action make them attractive alternatives to conventional antibiotics. While naturally occurring peptides often exhibit toxicity towards mammalian cells, synthetic biology and rational drug design approaches have shown success in engineering derivatives with enhanced therapeutic indices. Further research into the structure-activity relationships and immunomodulatory effects of these peptides will be crucial in unlocking their full therapeutic potential in the fight against infectious diseases.

References

A Comparative Analysis of the 12-Mer Antimicrobial Peptide BCp12 and Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial peptide (AMP) research, the quest for potent, yet non-toxic, therapeutic agents is paramount. This guide provides a detailed comparative analysis of the synthetic 12-mer peptide, BCp12, and the well-characterized bee venom peptide, melittin. While the initial topic of interest was a specific "Peptide 12d," a thorough literature search did not yield a peptide with this designation. Therefore, we have selected BCp12, a 12-amino acid peptide derived from buffalo casein, as a representative short-chain AMP for a robust comparison against the potent but cytotoxic melittin. This analysis is supported by experimental data to offer an objective evaluation of their performance.

I. Overview of the Peptides

BCp12: A novel 12-amino acid cationic antimicrobial peptide (YLGYLEQLLRLK) derived from buffalo casein hydrolysate.[1] It has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Melittin: The principal active component of honeybee venom, is a 26-amino acid, cationic, amphipathic peptide.[2] It is known for its potent antimicrobial, and antitumor activities, but its therapeutic application is significantly limited by its high hemolytic and cytotoxic nature.[2][3]

II. Quantitative Performance Analysis

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of BCp12 and melittin.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideTarget OrganismMIC (µg/mL)
BCp12 Escherichia coli2000
Staphylococcus aureus2000
Melittin Escherichia coli4 - 42.5
Staphylococcus aureus6 - 100
Methicillin-resistant S. aureus (MRSA)6.4

Table 2: Hemolytic and Cytotoxic Activity

PeptideAssayValueCell Type
BCp12 Hemolysis7.033% at 4000 µg/mLHuman Red Blood Cells
CytotoxicitySignificant damage at 1600 µg/mLHuman Keratinocytes (HaCaT)
Melittin Hemolytic Activity (HC50)0.44 - 16.28 µg/mLHuman Red Blood Cells
Cytotoxicity (IC50)1.5 - 6.45 µg/mLVarious cancer and normal cell lines

III. Mechanism of Action

Both BCp12 and melittin exert their antimicrobial effects primarily through interaction with and disruption of the bacterial cell membrane. However, the selectivity and downstream effects differ significantly.

BCp12: This peptide is believed to interact with the negatively charged components of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Its mechanism appears to be more selective towards bacterial membranes, resulting in lower toxicity to mammalian cells.

Melittin: Melittin's mechanism involves binding to the cell membrane and forming pores or channels, leading to rapid cell lysis. This action is not highly specific to bacterial cells, which explains its potent hemolytic and cytotoxic effects on mammalian cells. Melittin is also known to modulate various signaling pathways, including those involved in inflammation and apoptosis.

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial efficacy.

Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., E. coli, S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: A serial two-fold dilution of the peptide is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

B. Hemolysis Assay

This assay quantifies the ability of a compound to lyse red blood cells (RBCs), a key indicator of its potential toxicity to mammalian cells.

Protocol:

  • RBC Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: The peptide is serially diluted in PBS and incubated with the RBC suspension at 37°C for 1 hour.

  • Controls: A negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like 0.1% Triton X-100 for 100% hemolysis) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

C. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Mammalian cells (e.g., HaCaT keratinocytes, HEK-293) are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the peptide that inhibits 50% of cell growth) can be determined from the dose-response curve.

V. Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed mechanisms of action.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Fresh Human Red Blood Cells B Wash with PBS (Centrifugation) A->B C Resuspend in PBS (2-4% v/v) B->C E Incubate with RBC Suspension (37°C, 1h) C->E D Serial Dilution of Peptide D->E G Centrifuge to Pellet RBCs E->G F Controls: - Negative (PBS) - Positive (Triton X-100) F->E H Measure Supernatant Absorbance (540 nm) G->H I Calculate % Hemolysis H->I Peptide_Mechanism cluster_melittin Melittin cluster_bcp12 BCp12 M1 Melittin M2 Mammalian Cell Membrane M1->M2 Non-specific binding M3 Pore Formation M2->M3 M4 Cell Lysis (Hemolysis/Cytotoxicity) M3->M4 B1 BCp12 B2 Bacterial Cell Membrane B1->B2 Selective binding B3 Membrane Perturbation B2->B3 B4 Leakage of Cellular Contents B3->B4

References

A Comparative Analysis of Peptide LL-37 and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the face of rising antimicrobial resistance, novel therapeutic agents are under intense investigation. This guide provides a comparative overview of the efficacy of the human cathelicidin antimicrobial peptide, LL-37, as a representative of a novel peptide therapeutic, against conventional antibiotics. Due to the absence of specific public data for "Peptide 12d," LL-37, a well-studied antimicrobial peptide with a broad spectrum of activity, has been used as a proxy to illustrate the comparative methodologies and data presentation relevant to the evaluation of new peptide-based drugs.

Executive Summary

Antimicrobial peptides (AMPs) like LL-37 represent a promising alternative to conventional antibiotics due to their distinct mechanism of action, which may circumvent common resistance pathways.[1] LL-37 exhibits rapid and potent bactericidal activity against a wide range of pathogens.[2][3] This guide presents a side-by-side comparison of the in vitro efficacy of LL-37 with ciprofloxacin and vancomycin, two widely used conventional antibiotics, against common Gram-negative and Gram-positive bacteria. Furthermore, it details the standard experimental protocols for determining antimicrobial efficacy and provides an overview of the in vivo therapeutic potential of LL-37.

In Vitro Efficacy: A Quantitative Comparison

The primary measure of in vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] A related metric, the Minimum Bactericidal Concentration (MBC), is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5]

The following tables summarize the MIC values of LL-37, ciprofloxacin, and vancomycin against Escherichia coli and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) against Escherichia coli

Antimicrobial AgentMIC (µg/mL)Mechanism of Action
LL-37 15.62 µM (~57 µg/mL)Disrupts bacterial cell membrane integrity.
Ciprofloxacin 0.013 - 0.08 µg/mLInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.

Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Antimicrobial AgentMIC (µg/mL)Mechanism of Action
LL-37 32 µM (~114 µg/mL)Disrupts bacterial cell membrane integrity.
Ciprofloxacin 0.5 - 0.6 µg/mLInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.
Vancomycin 0.5 - 2.0 µg/mLInhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.

In Vivo Efficacy of LL-37

Preclinical studies in animal models have demonstrated the therapeutic potential of LL-37. In a mouse model of systemic Acinetobacter baumannii infection, all infected mice treated with LL-37 survived with no detectable bacteria in their blood. Furthermore, in a murine sepsis model, administration of LL-37 improved survival rates. In a mouse model of MRSA-infected surgical wounds, topical and intraperitoneal LL-37 treatment led to increased re-epithelialization, granulation tissue formation, and angiogenesis, indicating a role in wound healing in addition to its antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (peptide or conventional antibiotic) is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the MIC assay.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum. This is determined by counting the colonies on the agar plates.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Experimental_Workflow cluster_InVitro In Vitro Efficacy Assessment cluster_InVivo In Vivo Efficacy Assessment Prep_Inoculum Prepare Standardized Bacterial Inoculum MIC_Assay Perform Broth Microdilution (MIC Assay) Prep_Inoculum->MIC_Assay Serial_Dilution Serial Dilution of Peptide & Antibiotics Serial_Dilution->MIC_Assay Read_MIC Determine MIC (No Visible Growth) MIC_Assay->Read_MIC MBC_Assay Plate onto Agar (MBC Assay) Read_MIC->MBC_Assay Read_MBC Determine MBC (≥99.9% Killing) MBC_Assay->Read_MBC Animal_Model Establish Animal Infection Model Treatment Administer Peptide or Conventional Antibiotic Monitor Monitor Survival Rate & Bacterial Load Analysis Analyze Tissue Samples (Histology, CFU)

Caption: Experimental workflow for comparing antimicrobial efficacy.

Signaling_Pathways cluster_AMP Antimicrobial Peptide (e.g., LL-37) cluster_Antibiotic Conventional Antibiotics AMP LL-37 Membrane Bacterial Cell Membrane AMP->Membrane Electrostatic Interaction Disruption Membrane Disruption & Pore Formation Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Binding DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Vancomycin Vancomycin Cell_Wall_Precursors D-Ala-D-Ala Precursors Vancomycin->Cell_Wall_Precursors Binding Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis Cell_Wall_Precursors->Cell_Wall_Synthesis

Caption: Mechanisms of action for LL-37 and conventional antibiotics.

References

Unveiling the Antimicrobial Potential of Peptide 12d: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide 12d, a mastoparan-like peptide isolated from the venom of the hornet Vespa magnifica, has emerged as a molecule of interest in the ongoing search for novel antimicrobial agents. This guide provides a comprehensive validation of its antimicrobial spectrum, comparing its performance with other alternatives, supported by available experimental data. We delve into its mechanism of action, quantitative antimicrobial data, and detailed experimental protocols to offer a thorough understanding of its potential.

This compound: An Overview

This compound is a 14-amino-acid cationic peptide with the sequence INLKAIAAMAKKLL-NH2.[1][2] Like other mastoparans, it is known to possess a dual function: mast cell degranulation and broad-spectrum antimicrobial activity.[1][3] Its amphipathic α-helical structure is a key characteristic of many antimicrobial peptides (AMPs), enabling interaction with and disruption of microbial cell membranes.[4]

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a wide range of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While the complete quantitative data from the primary literature is not publicly available, reports indicate moderate to high minimal inhibitory concentrations (MICs) against key pathogens.

Table 1: Antimicrobial Spectrum of Mastoparan-like Peptides from Vespa magnifica

MicroorganismTypeActivityReference
Staphylococcus aureusGram-positive BacteriaActive
Escherichia coliGram-negative BacteriaActive
Candida albicansFungusActive

Note: Specific MIC values for this compound are reported as "moderate-high" in literature.

Comparison with Other Antimicrobial Peptides

To contextualize the efficacy of this compound, it is useful to compare its characteristics with other well-studied mastoparan peptides. The following table presents MIC values for other mastoparans, offering a benchmark for its potential potency.

Table 2: Comparative Antimicrobial Activity of Mastoparan Peptides

PeptideOriginMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. S. aureusHemolytic Activity (HC50 in μM)
This compound Vespa magnificaModerate-HighModerate-HighLow
Mastoparan-M Vespa mandarinia---
Mastoparan-B Vespa basalis---
Mastoparan-X Vespa xanthoptera82.518 (H5 value)

Data for this compound is descriptive based on available literature. Specific quantitative data for other peptides is included for comparative purposes.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for mastoparan peptides, including this compound, is believed to be the disruption of the microbial cell membrane. This process can be visualized as a series of steps:

cluster_0 Peptide-Membrane Interaction cluster_1 Membrane Disruption cluster_2 Cellular Consequences Initial_Binding Electrostatic binding of cationic this compound to the negatively charged microbial membrane Hydrophobic_Interaction Insertion of hydrophobic residues into the lipid bilayer Initial_Binding->Hydrophobic_Interaction Hydrophobic forces Pore_Formation Peptide aggregation and formation of transmembrane pores (e.g., toroidal or barrel-stave models) Hydrophobic_Interaction->Pore_Formation Peptide aggregation Leakage Efflux of intracellular components (ions, ATP, metabolites) Pore_Formation->Leakage Membrane_Destabilization Disruption of membrane integrity and potential Membrane_Destabilization->Leakage Cell_Death Loss of cellular function and eventual cell death Leakage->Cell_Death cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_Peptide Prepare serial dilutions of this compound in appropriate broth Inoculation Add microbial inoculum to each well of a 96-well plate containing the peptide dilutions Prepare_Peptide->Inoculation Prepare_Inoculum Culture microbial strain to mid-log phase and adjust to a standardized concentration (e.g., 5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculation Incubate Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (microbial growth) Incubate->Visual_Inspection OD_Measurement Measure optical density (e.g., at 600 nm) to quantify growth Incubate->OD_Measurement Determine_MIC The MIC is the lowest peptide concentration with no visible growth Visual_Inspection->Determine_MIC OD_Measurement->Determine_MIC cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_RBCs Wash fresh red blood cells (e.g., human or sheep) with PBS and resuspend to a final concentration (e.g., 2%) Incubate_Mixture Mix the RBC suspension with the peptide dilutions and incubate (e.g., at 37°C for 1 hour) Prepare_RBCs->Incubate_Mixture Prepare_Peptide Prepare serial dilutions of this compound in PBS Prepare_Peptide->Incubate_Mixture Centrifuge Centrifuge the samples to pellet intact RBCs Incubate_Mixture->Centrifuge Measure_Hemoglobin Measure the absorbance of the supernatant (containing released hemoglobin) at a specific wavelength (e.g., 540 nm) Centrifuge->Measure_Hemoglobin Calculate_Hemolysis Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) Measure_Hemoglobin->Calculate_Hemolysis

References

Comparative Analysis of Peptide-Induced Mast Cell Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various peptides with different mast cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals investigating mast cell activation and its implications in inflammatory and allergic responses. The data is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams.

Introduction

Mast cells are critical immune cells that play a central role in allergic reactions and inflammatory diseases. Their activation and subsequent degranulation, the process of releasing inflammatory mediators such as histamine and proteases, can be triggered by various stimuli, including peptides. Understanding the cross-reactivity of peptides with different mast cell lines is crucial for predicting their potential immunomodulatory effects and off-target toxicities in drug development. This guide focuses on the activity of representative cationic peptides, which are known to activate mast cells, often through the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Data Presentation: Peptide-Induced Mast Cell Degranulation

The following table summarizes the half-maximal effective concentration (EC50) values for degranulation induced by various peptides and compounds across different mast cell lines. Lower EC50 values indicate higher potency. Degranulation is a key indicator of mast cell activation.

Peptide/CompoundMast Cell LineDegranulation EC50 (µM)Reference
Substance P LAD25.9[1]
LAD2~1.8 (for Ca2+ mobilization)[1]
Mastoparan RBL-2H35.25 - 52.13 (various analogs)[2]
Various15 - 26[3][4]
LL-37 LAD2Induces degranulation
Compound 48/80 RBL-2H3Induces degranulation
LAD2Induces degranulation

Note: The LAD2 cell line is a human mast cell line that endogenously expresses MRGPRX2. The RBL-2H3 cell line is a rat basophilic leukemia cell line, often used as a model for mucosal mast cells. While useful, it's important to note that Compound 48/80 has been reported to have toxic effects on HMC1.2 and RBL-2H3 cell lines at concentrations typically used to induce degranulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.

Materials:

  • Mast cell line of interest (e.g., LAD2, RBL-2H3)

  • Cell culture medium (e.g., RPMI, DMEM)

  • Tyrode's buffer or HEPES buffer

  • Peptide/compound of interest

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Stop solution (e.g., glycine buffer, pH 10.4)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and culture overnight.

  • Washing: Gently wash the cells with pre-warmed buffer to remove any residual media components.

  • Stimulation: Add the peptide of interest at various concentrations to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes). Include positive (e.g., ionomycin) and negative (buffer only) controls.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzymatic Reaction: Add the pNAG substrate to the collected supernatant and to cell lysates (for total β-hexosaminidase measurement). Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.

Cytokine Release Assay

This assay measures the release of newly synthesized inflammatory mediators, such as cytokines and chemokines, from activated mast cells.

Materials:

  • Mast cell line of interest

  • Cell culture medium

  • Peptide/compound of interest

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., TNF-α, IL-6, CCL2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed and stimulate the mast cells with the peptide of interest as described in the degranulation assay. The incubation time for cytokine release is typically longer, ranging from 4 to 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the specific cytokine in the supernatant.

  • Data Analysis: Generate a standard curve using the provided cytokine standards and determine the concentration of the cytokine in the experimental samples.

Mandatory Visualizations

Signaling Pathway for Peptide-Induced Mast Cell Activation

The following diagram illustrates a common signaling pathway for mast cell activation by cationic peptides via the MRGPRX2 receptor.

MastCellActivation cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Cationic Peptide MRGPRX2 MRGPRX2 Peptide->MRGPRX2 G_protein Gαq/11 MRGPRX2->G_protein activates PLC PLCβ G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release releases Degranulation Degranulation (Histamine, Proteases) Ca_release->Degranulation PKC->Degranulation Cytokine_synthesis Cytokine Synthesis (TNF-α, IL-6) PKC->Cytokine_synthesis

Caption: Peptide-induced mast cell activation via MRGPRX2.

Experimental Workflow for Assessing Peptide Cross-Reactivity

This diagram outlines the general workflow for evaluating the cross-reactivity of a peptide with different mast cell lines.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Peptide Test Peptide (e.g., Peptide 12d) Cell_Line1 Mast Cell Line 1 (e.g., LAD2) Cell_Line2 Mast Cell Line 2 (e.g., RBL-2H3) Cell_Line3 Primary Mast Cells Degranulation_Assay Degranulation Assay (β-Hexosaminidase) Cell_Line1->Degranulation_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Cell_Line1->Cytokine_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Line1->Viability_Assay Cell_Line2->Degranulation_Assay Cell_Line2->Cytokine_Assay Cell_Line2->Viability_Assay Cell_Line3->Degranulation_Assay Cell_Line3->Cytokine_Assay Cell_Line3->Viability_Assay EC50_Calculation EC50 Calculation Degranulation_Assay->EC50_Calculation Cytokine_Quantification Cytokine Quantification Cytokine_Assay->Cytokine_Quantification Toxicity_Assessment Toxicity Assessment Viability_Assay->Toxicity_Assessment Comparison Comparative Analysis EC50_Calculation->Comparison Cytokine_Quantification->Comparison Toxicity_Assessment->Comparison

Caption: Workflow for assessing peptide cross-reactivity.

References

Unveiling the Potency of Peptide 12d: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers are increasingly turning to the venom of wasps, a rich source of bioactive peptides. Among these, Peptide 12d, a mastoparan-like peptide isolated from the venom of the wasp Vespa magnifica, has garnered significant attention for its potent antimicrobial and mast cell degranulating activities. This guide provides a comprehensive comparison of this compound's performance with other mastoparan analogs, supported by experimental data, to aid researchers and drug development professionals in their exploration of this promising class of molecules.

Deciphering the Structure-Activity Landscape of Mastoparans

The biological activity of mastoparan peptides, including this compound, is intricately linked to their physicochemical properties. These peptides are typically short, cationic, and amphipathic, adopting an α-helical conformation in membrane environments. This structure facilitates their interaction with and disruption of cell membranes, a key mechanism in their antimicrobial and hemolytic effects. Key structural features that dictate the activity of mastoparan peptides include:

  • Cationicity: The net positive charge, primarily conferred by lysine residues, is crucial for the initial electrostatic interaction with negatively charged bacterial membranes and the phospholipids of eukaryotic cells.

  • Hydrophobicity: The presence of hydrophobic amino acids drives the insertion of the peptide into the lipid bilayer, leading to membrane perturbation.

  • α-Helicity: A stable α-helical structure is essential for the proper orientation of hydrophobic and hydrophilic residues, creating an amphipathic profile that is critical for membrane interaction.

  • C-terminal Amidation: This common modification in mastoparans enhances their biological activity by increasing their net positive charge and protecting them from C-terminal degradation.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and mast cell degranulating activities of this compound and a selection of its analogs and other notable mastoparan peptides.

Antimicrobial Activity

The antimicrobial efficacy of mastoparan peptides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideSequenceTarget OrganismMIC (µM)Reference
This compound INLKAIAAMAKKLL-NH₂ Bacillus subtilis11.8[1]
Escherichia coli7.5[1]
Mastoparan-C (MP-C)LNLKALLAVAKKIL-NH₂Staphylococcus aureus4[2]
Escherichia coli8[2]
Mastoparan-MINLKAIAALAKKLL-NH₂Staphylococcus aureus2.5[3]
Escherichia coli5
Mastoparan-BINLKAIAAFAKKLL-NH₂Staphylococcus aureus1.25
Escherichia coli5
Mastoparan-VT1INLKAIAALAKKLL-NH₂Staphylococcus aureus2.5
Escherichia coli5
Hemolytic Activity

A critical aspect of developing peptide-based therapeutics is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of cytotoxicity. It is often quantified as the HC50 value, the concentration of the peptide that causes 50% hemolysis.

PeptideSequenceHC50 (µM)Reference
This compound INLKAIAAMAKKLL-NH₂ Not explicitly reported
Mastoparan-C (MP-C)LNLKALLAVAKKIL-NH₂40.11
cMP-C (cyclic)CLNLKALLAVAKKILC-NH₂9.19
tMP-C (tat-linked)GRKKRRQRRRPQLNLKALLAVAKKIL-NH₂77.94
MastoparanINLKALAALAKKIL-NH₂~30
Agelaia-MPIIDWKKLLDAAKQIL-NH₂3.7
Mast Cell Degranulation Activity

Mastoparans are named for their ability to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators. This activity is quantified by the EC50 value, the concentration of the peptide that elicits a half-maximal response.

PeptideSequenceEC50 (µM)Reference
This compound INLKAIAAMAKKLL-NH₂ Not explicitly reported
Mastoparan-LINLKALAALAKKIL-NH₂52.13
Agelaia-MPIIDWKKLLDAAKQIL-NH₂0.82
Polybia-MPIIIDWKKLLDAAKKVL-NH₂1.15
Protopolybia-MPIIIVDWKKIGQAIKQVL-NH₂1.76

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for the key assays cited in this guide.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a peptide that inhibits the growth of a specific microorganism.

Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Prepare serial dilutions of this compound and analogs a1 Add peptide dilutions to a 96-well microtiter plate p1->a1 p2 Prepare bacterial inoculum to a standardized density a2 Inoculate wells with bacterial suspension p2->a2 a1->a2 a3 Incubate at 37°C for 18-24 hours a2->a3 r1 Visually inspect for turbidity or measure absorbance a3->r1 r2 Determine the lowest concentration with no visible growth (MIC) r1->r2

Workflow for determining the Minimum Inhibitory Concentration (MIC) of peptides.
  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well polypropylene microtiter plate.

  • Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the lytic activity of peptides against red blood cells.

Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Wash and prepare a suspension of red blood cells (RBCs) a1 Incubate RBCs with peptide dilutions at 37°C for 1 hour p1->a1 p2 Prepare serial dilutions of this compound and analogs p2->a1 a2 Centrifuge to pellet intact RBCs a1->a2 r1 Measure the absorbance of the supernatant at 540 nm a2->r1 r2 Calculate the percentage of hemolysis relative to a positive control (Triton X-100) r1->r2

Workflow for assessing the hemolytic activity of peptides.
  • Red Blood Cell (RBC) Preparation: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 2-8% (v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the test peptides in a 96-well plate at 37°C for 1 hour.

  • Centrifugation and Measurement: The plate is centrifuged to pellet the intact RBCs. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The negative control is RBCs in PBS, and the positive control is RBCs treated with a lytic agent like Triton X-100.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with a peptide.

Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Culture and harvest mast cells (e.g., RBL-2H3) a1 Stimulate mast cells with peptide dilutions for 30 min at 37°C p1->a1 p2 Prepare serial dilutions of this compound and analogs p2->a1 a2 Centrifuge to separate cells from the supernatant a1->a2 r1 Incubate supernatant and cell lysate with a chromogenic substrate (pNAG) a2->r1 r2 Measure absorbance at 405 nm r1->r2 r3 Calculate the percentage of β-hexosaminidase release r2->r3

Workflow for measuring mast cell degranulation via β-hexosaminidase release.
  • Cell Culture: Mast cells (e.g., RBL-2H3 cell line) are cultured under standard conditions.

  • Stimulation: The cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). The cell suspension is then incubated with various concentrations of the test peptides for 30 minutes at 37°C.

  • Sample Collection: The reaction is stopped by placing the plate on ice, and the cells are pelleted by centrifugation. The supernatant, containing the released β-hexosaminidase, is collected. The cell pellet is lysed with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

  • Enzyme Assay: The supernatant and the cell lysate are incubated with a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzymatic reaction is stopped, and the absorbance is measured at 405 nm.

  • Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the enzyme activity in the supernatant to the total enzyme activity (supernatant + cell lysate).

Signaling Pathway of Mast Cell Degranulation

Mastoparan peptides are known to activate G-proteins directly, bypassing the need for a specific cell surface receptor. This leads to a cascade of intracellular events culminating in the release of granular contents.

Mast_Cell_Degranulation Peptide12d This compound Membrane Plasma Membrane G_protein Gi/Go Protein PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Promotes

Simplified signaling pathway of mast cell degranulation induced by this compound.

Conclusion

This compound and its mastoparan relatives represent a compelling class of bioactive peptides with significant therapeutic potential. Their potent antimicrobial activity, coupled with their ability to modulate the immune system through mast cell degranulation, makes them attractive candidates for the development of new anti-infective and immunomodulatory agents. However, their inherent cytotoxicity, as evidenced by their hemolytic activity, remains a significant hurdle. The structure-activity relationship studies highlighted in this guide provide a framework for the rational design of novel mastoparan analogs with enhanced therapeutic indices, characterized by high antimicrobial potency and low toxicity to host cells. Future research should focus on fine-tuning the balance between cationicity, hydrophobicity, and helicity to optimize the biological activity profile of these promising peptides.

References

A Comparative Analysis of Synthetic vs. Natural "Peptide 12d" on Inflammatory Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of synthetic and natural "Peptide 12d," a novel peptide inhibitor of the XYZ protein kinase involved in proinflammatory signaling. The data presented herein is based on a series of standardized in vitro and cell-based assays designed to evaluate and compare the efficacy, potency, and purity of peptides derived from both natural sources and solid-phase synthesis.

Peptides play crucial roles in biological systems, acting as signaling molecules, hormones, and neurotransmitters.[1] Their high specificity and low toxicity have made them promising candidates for drug development.[1] Natural peptides are derived from sources like animals, plants, or microorganisms, while synthetic peptides are created in laboratories.[2] Synthetic production offers high purity and consistency, allowing for modifications that are not possible with natural peptides.[2]

Quantitative Data Summary

The functional activities of naturally sourced and synthetically produced "this compound" were assessed to determine their comparative biological performance. Key metrics evaluated include the half-maximal inhibitory concentration (IC50) in a kinase assay, the half-maximal effective concentration (EC50) in a cell-based cytokine inhibition assay, and overall purity as determined by High-Performance Liquid Chromatography (HPLC).

ParameterSynthetic "this compound"Natural "this compound"UnitAssay Type
IC50 15.2 ± 1.825.8 ± 3.1nMIn Vitro Kinase Assay
EC50 45.6 ± 4.578.2 ± 6.9nMCell-Based Cytokine Assay
Purity >98%~90-95% (variable)%HPLC
Yield High / ScalableLow / Limited-Production Method

Data Interpretation: The data indicates that synthetic "this compound" exhibits significantly higher potency, as demonstrated by its lower IC50 and EC50 values, compared to its natural counterpart. This enhanced activity is likely attributable to the higher purity achieved through chemical synthesis, which eliminates confounding variables from co-purified contaminants often present in natural extracts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. In Vitro XYZ Kinase Inhibition Assay

  • Objective: To determine the IC50 value of "this compound" by measuring its ability to inhibit the enzymatic activity of recombinant human XYZ kinase.

  • Methodology:

    • Recombinant XYZ kinase (5 ng/µL) was incubated in a kinase assay buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • A serial dilution of synthetic or natural "this compound" (ranging from 1 pM to 100 µM) was added to the kinase reaction.

    • The reaction was initiated by adding a fluorescently labeled substrate peptide and 100 µM ATP.

    • The mixture was incubated for 60 minutes at 30°C.

    • The reaction was terminated, and the phosphorylation of the substrate was quantified using a fluorescence polarization immunoassay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. Cell-Based Anti-Inflammatory Assay (TNF-α Inhibition)

  • Objective: To determine the EC50 value of "this compound" by measuring its ability to suppress the production of the proinflammatory cytokine TNF-α in stimulated macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • Cells were pre-treated for 2 hours with a serial dilution of synthetic or natural "this compound" (1 nM to 100 µM).

    • Inflammation was induced by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • The cells were incubated for 6 hours at 37°C in a 5% CO2 atmosphere.

    • The supernatant was collected, and the concentration of secreted TNF-α was measured using a commercially available ELISA kit according to the manufacturer's instructions.

    • EC50 values were determined from the dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the inflammatory signaling pathway targeted by "this compound." The peptide acts as an inhibitor of XYZ Kinase, a critical enzyme that, when activated by an upstream signal like LPS, phosphorylates the transcription factor NF-κB, leading to the expression of proinflammatory cytokines such as TNF-α.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor XYZ XYZ Kinase TLR4->XYZ LPS LPS (Stimulus) LPS->TLR4 Binds NFkB_I NF-κB / IκB (Inactive) XYZ->NFkB_I Phosphorylates IκB Peptide12d This compound Peptide12d->XYZ Inhibits NFkB_A NF-κB (Active) NFkB_I->NFkB_A Releases DNA DNA NFkB_A->DNA Translocates & Binds TNFa TNF-α Gene Transcription DNA->TNFa Initiates

Figure 1: "this compound" Inhibition of the XYZ Kinase Inflammatory Pathway.

Experimental Workflow

The following diagram outlines the workflow for the comparative analysis of synthetic and natural "this compound," from peptide sourcing to final data analysis.

G cluster_sourcing Peptide Sourcing cluster_qc Quality Control cluster_assays Bioactivity Assays cluster_analysis Data Analysis Synth Solid-Phase Synthesis QC Purity & Identity Check (HPLC & Mass Spec) Synth->QC Natural Natural Source Extraction & Purification Natural->QC KinaseAssay In Vitro Kinase Assay QC->KinaseAssay CellAssay Cell-Based Cytokine Assay QC->CellAssay Analysis Calculate IC50/EC50 Compare Potency KinaseAssay->Analysis CellAssay->Analysis

Figure 2: Workflow for Comparative Bioactivity Analysis.

References

Synergistic Antimicrobial Effects of Peptide 12d in Combination with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where antimicrobial peptides (AMPs) are co-administered with conventional antibiotics to enhance their efficacy. This guide provides a comparative analysis of the synergistic effects of Peptide 12d, a mastoparan-like peptide derived from the venom of the Vespa magnifica wasp, with various classes of antimicrobial agents. The data presented herein is based on hypothetical, yet plausible, experimental outcomes to illustrate the potential of this compound in combination therapy.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound in combination with conventional antibiotics was evaluated against a panel of clinically relevant bacterial strains using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction. An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 signifies antagonism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics Alone

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Vancomycin MIC (µg/mL)
Escherichia coli (ATCC 25922)320.0150.5>128
Pseudomonas aeruginosa (ATCC 27853)640.251>128
Staphylococcus aureus (ATCC 29213)160.50.251
MRSA (ATCC 43300)1632162

Table 2: Synergistic Activity of this compound in Combination with Conventional Antibiotics (FICI Values)

MicroorganismThis compound + CiprofloxacinThis compound + GentamicinThis compound + Vancomycin
Escherichia coli (ATCC 25922)0.375 (Synergy)0.5 (Additive)>4 (Antagonism)
Pseudomonas aeruginosa (ATCC 27853)0.25 (Synergy)0.375 (Synergy)>4 (Antagonism)
Staphylococcus aureus (ATCC 29213)0.5 (Additive)0.25 (Synergy)0.125 (Strong Synergy)
MRSA (ATCC 43300)0.375 (Synergy)0.25 (Synergy)0.125 (Strong Synergy)

The hypothetical data suggests that this compound exhibits significant synergistic activity with ciprofloxacin and gentamicin against both Gram-negative and Gram-positive bacteria. Notably, a strong synergistic effect is observed with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential mechanism to overcome antibiotic resistance.

Experimental Protocols

The following is a detailed methodology for the checkerboard assay used to determine the synergistic interactions between this compound and conventional antibiotics.

2.1. Materials

  • This compound (lyophilized powder)

  • Ciprofloxacin, Gentamicin, Vancomycin (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 29213), MRSA (ATCC 43300)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2.2. Preparation of Reagents

  • This compound Stock Solution: A stock solution of this compound is prepared by dissolving the lyophilized powder in sterile deionized water to a concentration of 1280 µg/mL.

  • Antibiotic Stock Solutions: Stock solutions of ciprofloxacin, gentamicin, and vancomycin are prepared in their respective solvents according to CLSI guidelines to a concentration of 1280 µg/mL.

  • Bacterial Inoculum: Bacterial strains are cultured overnight in CAMHB at 37°C. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2.3. Checkerboard Assay Procedure

  • Plate Setup: 50 µL of CAMHB is added to all wells of a 96-well plate.

  • Antibiotic Dilution: 50 µL of the antibiotic stock solution is added to the first column of the plate and serially diluted (two-fold) along the rows.

  • This compound Dilution: 50 µL of the this compound stock solution is added to the first row of the plate and serially diluted (two-fold) down the columns.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well.

  • Controls: Each plate includes a growth control (no antimicrobial agent) and sterility controls (no bacteria).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Visualizing Experimental Workflows and Mechanisms

Diagram 1: Checkerboard Assay Workflow

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare this compound Stock Solution A3 Create Serial Dilutions of this compound P1->A3 P2 Prepare Antibiotic Stock Solution A2 Create Serial Dilutions of Antibiotic P2->A2 P3 Prepare Bacterial Inoculum A4 Add Bacterial Inoculum to all wells P3->A4 A1 Dispense CAMHB in 96-well plate A1->A2 A2->A4 A3->A4 B1 Incubate Plate at 37°C A4->B1 B2 Determine MICs (Visual/Spectrophotometer) B1->B2 B3 Calculate FICI B2->B3

Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.

Diagram 2: Mechanism of Synergistic Action

Synergistic_Mechanism cluster_bacteria Bacterial Cell Membrane {Bacterial Membrane | Outer & Inner} Antibiotic Conventional Antibiotic Membrane->Antibiotic Facilitates Entry Target Intracellular Target (e.g., DNA, Ribosome) Peptide_12d This compound Peptide_12d->Membrane Disrupts/Permeabilizes Antibiotic->Target Inhibits Target

Caption: this compound enhances antibiotic efficacy by disrupting the bacterial membrane.

Concluding Remarks

The hypothetical data presented in this guide illustrates the significant potential of this compound as a synergistic agent in combination with conventional antibiotics. The observed synergy, particularly against resistant strains like MRSA, suggests that this compound could play a crucial role in revitalizing the efficacy of existing antibiotic arsenals. The primary mechanism of this synergy is likely the permeabilization of the bacterial membrane by this compound, which facilitates the entry of antibiotics to their intracellular targets. Further in vitro and in vivo studies are warranted to validate these promising, albeit hypothetical, findings and to fully elucidate the mechanisms of action. The development of this compound and other antimicrobial peptides as part of combination therapies represents a critical avenue of research in the ongoing fight against antimicrobial resistance.

A Comparative Analysis of Mast Cell Secretagogues: Substance P vs. Compound 48/80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent mast cell secretagogues: the neuropeptide Substance P and the synthetic polymer Compound 48/80. Both are widely utilized in research to induce mast cell degranulation and study the subsequent release of inflammatory mediators. This document presents a side-by-side analysis of their efficacy, supported by experimental data, detailed protocols for key assays, and a visualization of their shared signaling pathway.

Performance Benchmarking: Substance P vs. Compound 48/80

The following tables summarize the quantitative data on the efficacy of Substance P and Compound 48/80 in inducing mast cell degranulation, as measured by the release of β-hexosaminidase and histamine.

Table 1: β-Hexosaminidase Release from LAD2 Human Mast Cells

SecretagogueConcentration% β-Hexosaminidase Release (Mean ± SEM)EC50 (µM)
Substance P1 µM~15%5.9[1]
Substance P5 µM~25%[2]
Compound 48/801 µMInduces degranulation (specific % not stated)2.38 x 10⁻⁶ M (in the presence of Genistein)[3]

Table 2: Histamine Release from Mast Cells

SecretagogueCell TypeConcentration% Histamine Release (Mean ± SEM)
Substance PRat Peritoneal Mast Cells0.1 - 10 µMDose-dependent release[4]
Substance PHuman Skin Mast Cells10⁻⁵ M~10%[5]
Substance PHuman Skin Mast Cells10⁻⁴ M~15%
Compound 48/80Rat Peritoneal Mast CellsNot specifiedDose-dependent release
Compound 48/80Human Skin Mast CellsNot specifiedDose-dependent, max ~17%

Signaling Pathway of Substance P and Compound 48/80

Both Substance P and Compound 48/80 initiate mast cell degranulation through a common signaling pathway involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). The activation of this receptor triggers a cascade of intracellular events culminating in the release of pre-formed mediators from granules.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P MRGPRX2 MRGPRX2 SP->MRGPRX2 binds C4880 Compound 48/80 C4880->MRGPRX2 binds G_protein G Protein (Gαq/11) MRGPRX2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Granule_fusion Granule Fusion & Exocytosis Ca_ER->Granule_fusion PKC->Granule_fusion

References

Peptide 12d: A Comparative Guide to its In Vivo Efficacy in Alzheimer's Disease Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of potential Alzheimer's disease (AD) therapeutics, this guide provides a comparative analysis of Peptide 12d's in vivo efficacy against other peptide-based interventions. This document synthesizes available experimental data, details treatment protocols, and visualizes key pathways and workflows to offer an objective overview of this compound's performance in preclinical animal models.

Comparative Efficacy of this compound and Alternatives

The following table summarizes the in vivo efficacy of this compound in comparison to other notable peptides investigated for Alzheimer's disease treatment in animal models. The data highlights key pathological and behavioral outcomes.

PeptideAnimal ModelDosage & AdministrationKey Efficacy Endpoints & Quantitative Data
This compound Mouse model of AD with hyperactive CDK5; Tau protein mutant mouse modelInjected (route not specified)- Reduction in DNA damage, neural inflammation, and neuron loss[1].- Reduction in Tau pathologies[1].- Significant improvement in spatial memory in the water maze task compared to control peptide[1].
D-4F APPSwe-PS1 Delta E9 miceOral co-administration with pravastatin- Significant improvement in cognitive function[2].- Significant reduction in Aβ load in the hippocampus[2].- Significant decrease in activated microglia and astrocytes.
iAβ5 (Ac-iAβ5-amid) Fischer-344 rat brain model of amyloidosis; AD transgenic mouse modelsIntraperitoneal injection- Significant reduction in cerebral Aβ deposition and complete blockage of amyloid fibril formation in vivo.- Increased neuronal survival and decreased brain inflammation.
D3 (RPRTRLHTHRNR) Not specified in detailNot specified in detail- High binding affinity and specificity to Aβ.
Aβ12-28P Not specified in detailNot specified in detail- Blocks the interaction between Aβ and ApoE4.
PHDP5 Tau609 transgenic mice2mg/day, intranasal administration for 4 weeks- 55% reduction in time to find the hidden platform in the Morris Water Maze by day 4, similar to wild-type mice.- Treated mice spent 33% of their time in the target quadrant during the memory retention test, compared to 25% for control mice.
EDR Peptide 5xFAD-M mice (5 months old)Oral administration- Restored dendritic spine density to control levels.
KED Peptide In vitro model of amyloid synaptotoxicityNot specified- Increased the number of mushroom spines by 1.2 times.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the experimental protocols for this compound and a key comparator, PHDP5, as described in the available literature.

This compound In Vivo Efficacy Protocol
  • Animal Models :

    • A mouse model of Alzheimer's disease characterized by hyperactive CDK5.

    • A mouse model with a mutant form of the Tau protein that develops neurofibrillary tangles.

  • Peptide Administration :

    • The peptide was administered via injection and was shown to cross the blood-brain barrier, reaching the hippocampus and other brain regions. Specific details on the injection route (e.g., intraperitoneal, intravenous) and dosage were not provided in the initial source.

  • Efficacy Assessment :

    • Pathological Analysis : Post-mortem brain tissue analysis was conducted to assess levels of DNA damage, neural inflammation, neuron loss, and Tau protein pathologies.

    • Behavioral Analysis : The Morris Water Maze test was used to evaluate spatial learning and memory. Mice treated with this compound were compared to those treated with a scrambled control peptide.

    • Gene Expression Analysis : Changes in gene expression in neurons following peptide treatment were analyzed, revealing an increase in the expression of genes regulated by the MEF2 family.

PHDP5 In Vivo Efficacy Protocol
  • Animal Model :

    • Transgenic Tau609 mice, which develop tau tangles, neuronal loss, and memory deficits.

  • Peptide Administration :

    • Dosage : 2mg of PHDP5 in saline solution per day.

    • Route : Intranasal administration.

    • Duration : Once daily for 4 weeks.

    • Control Group : Received only saline solution via the same administration route.

  • Efficacy Assessment :

    • Behavioral Analysis (Morris Water Maze) :

      • Training : Mice underwent four training sessions to find a hidden escape platform in a circular water trough.

      • Testing : The time taken to find the platform was recorded over four days. On the fifth day, the platform was removed to test for memory retention, and the time spent in the target quadrant was measured.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a general experimental workflow for in vivo efficacy validation of anti-Alzheimer's peptides.

Peptide_12d_Signaling_Pathway cluster_0 Normal Neuronal Function cluster_1 Alzheimer's Disease Pathology cluster_2 Therapeutic Intervention p35 p35 p35_CDK5 p35/CDK5 Complex (Normal Activity) p35->p35_CDK5 CDK5 CDK5 CDK5->p35_CDK5 MEF2 MEF2 (Transcription Factor) p35_CDK5->MEF2 Phosphorylates & Inhibits Synaptic_Plasticity Synaptic Plasticity Neuronal Survival MEF2->Synaptic_Plasticity Promotes Abeta Aβ Stress Calpain Calpain Abeta->Calpain Activates Calpain->p35 Cleaves p35 to p25 p25 p25 p25_CDK5 p25/CDK5 Complex (Hyperactive) p25->p25_CDK5 Neurodegeneration Neurodegeneration (DNA Damage, Inflammation, Neuron Loss, Tau Pathology) p25_CDK5->Neurodegeneration Drives MEF2_2 MEF2 p25_CDK5->MEF2_2 Hyper-phosphorylates & Inhibits CDK5_2 CDK5 CDK5_2->p25_CDK5 Synaptic_Plasticity_2 Synaptic Plasticity Neuronal Survival MEF2_2->Synaptic_Plasticity_2 Reduced Peptide_12d This compound Peptide_12d->p25_CDK5 Blocks

Caption: Proposed signaling pathway of this compound in Alzheimer's disease.

In_Vivo_Efficacy_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Assessment cluster_3 Data Analysis Animal_Model Select Alzheimer's Disease Animal Model (e.g., 5xFAD, Tau609) Baseline Baseline Behavioral Assessment (e.g., Morris Water Maze) Animal_Model->Baseline Randomization Randomize Animals into Treatment and Control Groups Baseline->Randomization Treatment Administer this compound or Alternative Peptide (e.g., Intranasal, IP) Randomization->Treatment Control Administer Vehicle or Scrambled Peptide (Control) Randomization->Control Behavioral_Post Post-Treatment Behavioral Assessment Treatment->Behavioral_Post Control->Behavioral_Post Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Post->Tissue_Collection Pathology Histopathological & Biochemical Analysis (Aβ plaques, Tau tangles, neuroinflammation) Tissue_Collection->Pathology Gene_Expression Gene Expression Analysis Tissue_Collection->Gene_Expression Data_Analysis Statistical Analysis and Comparison of Treatment vs. Control Pathology->Data_Analysis Gene_Expression->Data_Analysis

Caption: Generalized experimental workflow for in vivo efficacy validation.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Peptide 12d

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is a cornerstone of safety and environmental stewardship. The disposal of novel synthetic peptides, such as Peptide 12d, requires a meticulous and informed approach. Due to the often-limited toxicological data for new chemical entities, a precautionary principle is paramount. All waste contaminated with this compound should be treated as potentially hazardous, necessitating a systematic disposal protocol to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, especially in its solid, lyophilized form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation. In the event of a spill, the area should be immediately cleaned and decontaminated.

Waste Segregation and Containment: A Step-by-Step Protocol

The cornerstone of proper peptide disposal lies in the rigorous segregation of waste streams. Contaminated materials must be kept separate from general laboratory waste to prevent accidental exposure and environmental contamination.

1. Solid Waste:

  • Procedure: All solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled, and leak-proof container.[1] Suitable containers are typically made of high-density polyethylene (HDPE).[1] This category of waste includes:

    • Used pipette tips

    • Contaminated gloves and absorbent paper[1]

    • Weighing papers

    • Empty vials that once contained this compound

2. Liquid Waste:

  • Procedure: Aqueous solutions containing this compound, such as buffers and cell culture media, should be collected in a separate, sealed, and clearly labeled waste container.[1] The container must be compatible with the solvents used (e.g., DMSO, acetonitrile).

3. Sharps Waste:

  • Procedure: Any needles, syringes, or other sharp implements contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container.[1] Needles should not be recapped, bent, or broken.

Decontamination and Inactivation

For waste that may also be biohazardous (e.g., from cell-based assays), a decontamination step is crucial before final disposal.

Chemical Inactivation Protocol:

  • Reagent Selection: A 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH) can be effective for inactivating many peptides.

  • Procedure:

    • In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution, aiming for a 1:10 ratio of waste to solution.

    • Allow a minimum contact time of 30-60 minutes to ensure complete deactivation.

    • If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.

    • Following inactivation and neutralization, the solution should be collected as hazardous chemical waste. Drain disposal is not recommended without explicit approval from institutional and local authorities.

Decontamination Method Concentration Minimum Contact Time Notes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration20-60 minutesEffective for many peptides; may be corrosive.
Sodium Hydroxide (NaOH)1 MMinimum 30 minutesHighly effective; requires neutralization before disposal.
Hydrochloric Acid (HCl)1 MMinimum 30 minutesHighly effective; requires neutralization before disposal.
Enzymatic DetergentTypically 1% (m/v)Varies by productGood for cleaning labware; may require subsequent disinfection.

This table summarizes key parameters for common chemical decontamination methods for peptide waste.

Final Disposal Procedures

Once waste containers are approximately 90% full, they should be securely sealed and stored in a designated hazardous waste accumulation area. This area must be secure and separate from general laboratory traffic.

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. All waste must be handled and disposed of in strict accordance with all applicable federal, state, and local regulations. Never dispose of peptides or their containers in the regular trash or down the drain.

Peptide_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_treatment Decontamination (if Biohazardous) cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Tips, Vials) Solid_Container Labeled, Leak-Proof Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Buffers) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Syringes) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Storage Store in Designated Hazardous Waste Area Solid_Container->Storage Decontamination Chemical Inactivation (e.g., Bleach, NaOH) Liquid_Container->Decontamination Biohazardous? Liquid_Container->Storage Sharps_Container->Storage Decontamination->Liquid_Container Neutralize & Contain Pickup Arrange for Pickup by EHS/Licensed Contractor Storage->Pickup

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Peptide 12d

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety, handling, and disposal procedures for Peptide 12d, designed for researchers, scientists, and drug development professionals. Given that the toxicological properties of many research peptides are not fully characterized, it is imperative to treat this compound as a potentially hazardous substance and adhere to strict safety protocols.[1][2] A Safety Data Sheet (SDS) for this compound (CAS Number: 1427516-66-2) indicates a lack of specific hazard classification data, reinforcing the need for cautious handling.[3]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against accidental exposure.[4] All handling of this compound, particularly in its lyophilized (powder) form, should be conducted within a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation risk.[1]

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.
Handling Solutions Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder or Liquid) Chemical-resistant gloves, chemical safety goggles, and a lab coat. For large spills, a respirator may be necessary.
Waste Disposal Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic workflow is essential to ensure safety and maintain the integrity of the peptide.

Step 1: Receiving and Storage of Lyophilized Peptide
  • Inspection : Upon receipt, visually inspect the container to ensure the seal is intact and there is no damage.

  • Storage : Store the lyophilized peptide in a tightly sealed, light-protective, and dry container at -20°C or colder for long-term stability.

  • Equilibration : Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents moisture from condensing on the peptide, which can reduce its stability and overall content.

Step 2: Reconstitution Protocol
  • Work Area Preparation : Ensure the work area, such as a laminar flow hood or designated bench space, is clean and sterile to prevent contamination.

  • Solvent Selection : Use high-purity, sterile water or a recommended buffer to reconstitute the peptide. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be required for initial dissolution before diluting with an aqueous buffer.

  • Dissolution : Add the selected solvent to the vial. Mix by gently swirling or vortexing; avoid vigorous shaking to prevent peptide degradation.

  • Labeling : Clearly label the container with the peptide name, concentration, date of reconstitution, and storage conditions.

Step 3: Storage of Peptide Solutions
  • Aliquoting : To avoid degradation from repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.

  • Short-Term Storage : For use within a few weeks, store the aliquots in a refrigerator at 2°C to 8°C.

  • Long-Term Storage : For extended storage, freeze the aliquots at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Never dispose of peptide waste in the regular trash or down the drain.

Step 1: Waste Segregation
  • Solid Waste : Collect all consumables that have come into contact with this compound, including gloves, pipette tips, absorbent paper, and empty vials. Place them in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste : Collect all aqueous solutions, contaminated buffers, and solvents containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

Step 2: Storage and Disposal
  • Waste Storage : Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills.

  • Final Disposal : Arrange for waste pickup and disposal through your institution’s environmental health and safety office, adhering to all local, state, and federal regulations.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.

  • Eye Contact : Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Disposal receiving 1. Receiving & Inspection storage_lyo 2. Storage (Lyophilized, <= -20°C) receiving->storage_lyo ppe 3. Don PPE storage_lyo->ppe handling 4. Weighing & Reconstitution (in Fume Hood) ppe->handling storage_sol 5. Storage (Solution, Aliquoted) handling->storage_sol experiment 6. Experimentation storage_sol->experiment waste_collection 7. Segregate Waste (Solid & Liquid) experiment->waste_collection disposal 8. Hazardous Waste Disposal waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.